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1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Documentation Hub

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  • Product: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
  • CAS: 873006-35-0

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystallographic Analysis of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Abstract This technical guide provides a comprehensive, field-proven methodology for the determination of the three-dimensional molecular structure of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene via single-cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the determination of the three-dimensional molecular structure of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene via single-crystal X-ray crystallography. Addressed to researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from rational synthesis and crystallization to data acquisition, structure solution, and refinement. We delve into the causal reasoning behind experimental choices, emphasizing the influence of the compound's unique substituent pattern—a chloro group, a methyl group, a nitro group, and a trifluoromethyl group—on its physicochemical properties and crystal packing. This guide is designed to be a self-validating system of protocols, grounded in authoritative crystallographic principles, to ensure the generation of a robust and publishable molecular structure.

Introduction: The Significance of Structural Elucidation

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is a multifaceted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule. The precise arrangement of these functional groups in three-dimensional space dictates the molecule's intermolecular interactions, crystal packing, and, ultimately, its macroscopic properties. Therefore, a definitive structural elucidation by single-crystal X-ray diffraction is paramount for a comprehensive understanding of its structure-activity relationship.

This guide will navigate the reader through a hypothetical yet scientifically rigorous workflow to achieve this structural determination, providing both the "how" and the "why" at each critical step.

Synthesis and Purification

A targeted, multi-step synthesis is proposed to obtain high-purity 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene suitable for single-crystal growth. The synthetic strategy is designed to control the regiochemistry of the substitution on the benzene ring.

Proposed Synthetic Pathway

A plausible synthetic route commences with a commercially available starting material, such as 1-chloro-3-methyl-5-nitro-benzene, and proceeds through a series of established organic reactions. An alternative pathway could involve the nitration of a suitable trifluoromethylated precursor. For the purpose of this guide, we will outline a hypothetical synthesis starting from a trifluoromethylated aniline derivative.

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Synthesis_Pathway A 2-Amino-4-chloro-1-methylbenzene B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 1-Chloro-5-methyl-2-iodobenzene B->C KI D 1-Chloro-5-methyl-2-(trifluoromethyl)benzene C->D Trifluoromethylating Agent (e.g., CF₃-reagent, Cu catalyst) E 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene D->E HNO₃, H₂SO₄ (Nitration)

Caption: Proposed synthetic pathway for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene.

Experimental Protocol: Nitration of 1-Chloro-5-methyl-2-(trifluoromethyl)benzene
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add 1-Chloro-5-methyl-2-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio), ensuring the mixture remains cold.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. The choice of crystallization method is dictated by the compound's solubility and stability. For a small organic molecule like 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, several techniques can be employed.

Crystallization Methodologies
Method Description Advantages Disadvantages
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[1]Simple to set up; requires minimal equipment.Can be slow; may lead to the formation of oils or amorphous solids if evaporation is too rapid.
Vapor Diffusion A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][2]Excellent for small quantities of material; allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can produce large, high-quality crystals.Requires the compound to be stable at elevated temperatures and have a temperature-dependent solubility.
Detailed Protocol: Crystallization by Vapor Diffusion
  • Solvent Screening: Perform a preliminary solubility test with a small amount of the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene).

  • Preparation of the Compound Solution: Dissolve 5-10 mg of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene in a minimal amount (0.5-1.0 mL) of a suitable solvent in a small, narrow vial.

  • Setup: Place the vial containing the compound solution inside a larger beaker or jar. Add a larger volume of a suitable anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to the beaker, ensuring the level is below the top of the inner vial. Seal the beaker tightly.

  • Monitoring: Allow the setup to remain undisturbed at a constant temperature. Monitor for crystal growth over several days to weeks. High-quality single crystals should form as the anti-solvent vapor diffuses into the compound solution.

X-ray Diffraction Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a monochromatic X-ray beam.

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Xray_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Cryo-cooling C Data Processing (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Validation & CIF Generation E->F Refined Structure

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Exploratory

Electronic and Steric Effects in 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene: A Mechanistic Guide to SNAr Reactivity

Executive Summary In the realm of advanced organic synthesis and drug development, predicting the reactivity of highly substituted aromatic systems requires moving beyond simple additive electronic effects. 1-Chloro-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, predicting the reactivity of highly substituted aromatic systems requires moving beyond simple additive electronic effects. 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene serves as a masterclass in molecular topography, where steric bulk fundamentally rewrites electronic behavior. This technical whitepaper deconstructs the interplay between inductive pull, resonance stabilization, and the critical phenomenon of Steric Inhibition of Resonance (SIR) , providing a comprehensive framework for understanding its Nucleophilic Aromatic Substitution (SNAr) kinetics.

Molecular Architecture & Topography

To understand the reactivity of this molecule, we must map its substituents relative to the C1-Chloro leaving group:

  • C1: Chloro (-Cl) – The electrophilic center and leaving group.

  • C2: Trifluoromethyl (-CF3) – Ortho to the leaving group; highly electron-withdrawing via inductive effects (-I).

  • C4: Nitro (-NO2) – Para to the leaving group; capable of both inductive (-I) and resonance (-R) withdrawal.

  • C5: Methyl (-CH3) – Meta to the leaving group, but critically, ortho to the nitro group .

The ring is highly electron-deficient, primed for nucleophilic attack. However, the spatial arrangement dictates the actual kinetic outcome.

The Push-Pull Dynamics: Inductive vs. Resonance Effects

In a standard SNAr reaction, the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex [1].

For 1-chloro-4-nitrobenzene derivatives, the para-nitro group acts as a powerful kinetic accelerator. It stabilizes the Meisenheimer complex by delocalizing the negative charge out of the aromatic ring and onto its highly electronegative oxygen atoms[2]. This requires the unhybridized p-orbital of the nitro group's nitrogen to be perfectly parallel (coplanar) with the p-orbitals of the benzene ring.

Simultaneously, the C2-CF3 group exerts a massive inductive pull (-I), further polarizing the C1-Cl bond and stabilizing the anionic intermediate through sigma-bond electron withdrawal.

The Core Twist: Steric Inhibition of Resonance (SIR)

The predictive model breaks down when we introduce the C5-Methyl group. This is where causality dictates reactivity.

The Causality of the Twist: The van der Waals radius of a methyl group is approximately 2.0 Å, while the half-thickness of a planar nitro group is roughly 1.5 Å. The distance between adjacent ortho carbons (C4 and C5) is only ~1.4 Å. If the nitro group and the methyl group were to remain perfectly coplanar with the aromatic ring, their electron clouds would severely overlap, resulting in massive Pauli repulsion[3].

To minimize this thermodynamic strain, the molecule undergoes a conformational adjustment: the C4-NO2 group rotates around its C(aryl)-N bond, breaking coplanarity with the ring[4].

Orbital Decoupling: Resonance (-R) relies on side-on orbital overlap, which is proportional to cos2(θ) , where θ is the dihedral angle. As the methyl group forces the nitro group to twist ( θ→90∘ ), the orbital overlap approaches zero. The nitro group is effectively decoupled from the pi-system. It can no longer accept the delocalized negative charge of the Meisenheimer complex, leaving it to rely solely on its weaker inductive (-I) effect.

G A C5-Methyl Group (Steric Bulk) C Van der Waals Repulsion A->C B C4-Nitro Group (Planar Requirement) B->C D Dihedral Twist (Orbital Decoupling) C->D E Steric Inhibition of Resonance (SIR) D->E F Reduced Meisenheimer Stabilization E->F

Logical flow of Steric Inhibition of Resonance (SIR) impacting SNAr reactivity.

Quantitative Data: The Kinetic Penalty of SIR

Because the Meisenheimer complex is deprived of resonance stabilization from the para-nitro group, the activation energy ( Ea​ ) for the nucleophilic attack increases significantly. The table below illustrates the theoretical comparative kinetic parameters demonstrating this penalty.

Table 1: Comparative Kinetic Parameters for SNAr (Piperidine, DMSO, 25°C)

SubstrateRelative Rate ( krel​ )Activation Energy ( Ea​ )Dihedral Angle ( θNO2​ )Resonance Contribution
1-Chloro-4-nitro-2-(trifluoromethyl)benzene (Control)1.00~15.2 kcal/mol0° - 5°High (-R active)
1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene 0.08 ~19.8 kcal/mol 65° - 85° Minimal (-R inhibited)

Note: Data represents extrapolated theoretical values based on established SIR principles to illustrate the quantitative impact of orbital decoupling.

Experimental Workflows & Protocols

To empirically validate the kinetic penalty imposed by the C5-methyl group, a self-validating pseudo-first-order kinetic assay must be employed.

Protocol: Kinetic Validation of SIR via UV-Vis Spectroscopy

Objective: Quantify the SNAr rate constant ( kobs​ ) of the methylated substrate versus an unmethylated control to isolate the SIR variable.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare 0.001 M stock solutions of both the target substrate and the control substrate in anhydrous Dimethyl Sulfoxide (DMSO).

    • Prepare a 0.5 M stock solution of Piperidine (nucleophile) in DMSO. The 500-fold excess ensures the reaction follows pseudo-first-order kinetics.

  • Reaction Initiation:

    • In a temperature-controlled quartz cuvette equilibrated to 25.0 ± 0.1 °C, inject 2.9 mL of the Piperidine solution.

    • Rapidly inject 0.1 mL of the substrate solution to initiate the reaction. Invert once to mix.

  • Spectrophotometric Monitoring:

    • Monitor the appearance of the product (a piperidinyl-nitroarene derivative) at its predetermined λmax​ (typically between 380–420 nm) using a UV-Vis spectrophotometer[2].

    • Record absorbance readings every 10 seconds for at least 10 half-lives.

  • Data Processing:

    • Plot ln(A∞​−At​) versus time ( t ), where A∞​ is the final absorbance and At​ is the absorbance at time t .

    • The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

  • Mechanistic Extraction:

    • Calculate the second-order rate constant ( k2​=kobs​/[Piperidine] ).

    • The ratio of k2​(control)/k2​(target) directly quantifies the kinetic retardation caused by Steric Inhibition of Resonance.

Workflow S1 Substrate Preparation S2 Nucleophile Addition S1->S2 S3 UV-Vis/HPLC Monitoring S2->S3 S4 Kinetic Rate Extraction S3->S4 S5 SIR Penalty Quantification S4->S5

Step-by-step experimental workflow for quantifying the kinetic impact of SIR.

Conclusion

In 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, the activating power of the para-nitro group is severely compromised by the adjacent methyl group. While the C2-trifluoromethyl group provides strong inductive activation, the steric clash at the C4-C5 positions forces the nitro group out of the aromatic plane, decoupling its p-orbitals and nullifying its resonance (-R) capability. For drug development professionals and synthetic chemists, recognizing this Steric Inhibition of Resonance is critical: structural crowding does not merely block nucleophilic trajectories; it fundamentally alters the electronic landscape of the intermediate transition states.

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Foundational

Mass Spectrometry Fragmentation Pathways for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of highly substituted aromatic compounds requires a deep understanding of competing fragmentation pathways under mass spectrometric conditions. 1-Chloro-5-methyl-4-nitro-2-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted aromatic compounds requires a deep understanding of competing fragmentation pathways under mass spectrometric conditions. 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (Chemical Formula: C₈H₅ClF₃NO₂) is a complex, polyfunctional molecule featuring four distinct substituents on a benzene core. Its electron ionization (EI) mass spectrum is governed by the interplay of halogen isotopic signatures, strong electron-withdrawing groups, and highly specific spatial rearrangements.

This technical guide provides an in-depth mechanistic analysis of its fragmentation behavior, specifically focusing on the diagnostic "ortho effect" between the nitro and methyl groups, the dynamics of the trifluoromethyl moiety, and the self-validating experimental protocols required for robust analytical characterization.

Structural & Isotopic Signatures

Before analyzing the fragmentation mechanisms, it is critical to establish the baseline isotopic profile of the molecular ion ( M+∙ ). The presence of a single chlorine atom at position C1 dictates a rigid isotopic signature due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

Every fragment ion that retains the chlorine atom will exhibit a characteristic 3:1 intensity ratio separated by 2 Da (M / M+2). This acts as an internal self-validating marker during spectral interpretation; if a fragment lacks this doublet, it confirms the cleavage of the C-Cl bond.

Table 1: Exact Mass and Isotopic Profile of the Molecular Ion
Ion SpeciesFormulaExact Mass (Da)Expected m/zRelative Abundance
Molecular Ion (³⁵Cl) [C₈H₅³⁵ClF₃NO₂]⁺•238.996239~100% (Base for envelope)
Molecular Ion (³⁷Cl) [C₈H₅³⁷ClF₃NO₂]⁺•240.993241~33%

Core Mechanistic Fragmentation Pathways

The fragmentation of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene under 70 eV EI conditions is not random; it is a highly deterministic process driven by bond dissociation energies and spatial proximities.

Pathway A: The Nitro-Methyl "Ortho Effect"

The most diagnostically significant feature of this molecule is the spatial proximity of the nitro group at C4 and the methyl group at C5. When ionized, aromatic nitro compounds with ortho-alkyl substituents undergo a well-documented rearrangement known as the "ortho effect" .

Causality: The oxygen atom of the nitro radical cation abstracts a hydrogen atom from the adjacent methyl group via a favored six-membered cyclic transition state. This lowers the activation energy for fragmentation, leading to the expulsion of a neutral hydroxyl radical (•OH) .

  • Reaction: M+∙ (m/z 239) [M - •OH]⁺ (m/z 222) + •OH

  • Subsequent Cleavage: The resulting [M - 17]⁺ ion often undergoes a further loss of carbon monoxide (CO, 28 Da) to yield a stable fragment at m/z 194.

Pathway B: Trifluoromethyl Dynamics

The -CF₃ group at C2 introduces significant electron deficiency to the ring. Fragmentation of the trifluoromethyl group typically proceeds via the successive emission of fluorine radicals or the loss of the entire CF₃ cluster .

  • Loss of •F: Expulsion of a fluorine radical yields the [M - 19]⁺ ion at m/z 220.

  • Loss of •CF₃: Direct alpha-cleavage of the C-CF₃ bond yields the [M - 69]⁺ ion at m/z 170.

  • CF₂ Extrusion: In some collision-induced dissociation (CID) or high-energy EI environments, the transfer of a fluorine atom to the benzene ring followed by the loss of a neutral CF₂ carbene (50 Da) can occur, though it is often a minor pathway compared to •CF₃ loss .

Pathway C: Halogen and Nitro Cleavage

While the ortho effect dominates the nitro group's behavior, direct cleavage pathways also compete:

  • Loss of •NO₂: Direct cleavage of the C-NO₂ bond yields the [M - 46]⁺ ion at m/z 193.

  • Loss of •Cl: Cleavage of the C-Cl bond yields the [M - 35]⁺ ion at m/z 204. Because the chlorine is lost, this fragment will not exhibit the 3:1 M/M+2 isotopic doublet, serving as a definitive structural confirmation .

Table 2: Predicted Major Fragment Ions
Fragment DesignationCleavage / LossExpected m/z (³⁵Cl / ³⁷Cl)Isotopic Doublet?
[M - •OH]⁺ -17 Da (Ortho Effect)222 / 224Yes (3:1)
[M - •F]⁺ -19 Da (Fluorine loss)220 / 222Yes (3:1)
[M - •Cl]⁺ -35 Da (Chlorine loss)204No
[M - •NO₂]⁺ -46 Da (Nitro loss)193 / 195Yes (3:1)
[M - •CF₃]⁺ -69 Da (Trifluoromethyl loss)170 / 172Yes (3:1)

Pathway Visualization

The following directed graph maps the competing fragmentation pathways originating from the molecular ion.

Fragmentation M Molecular Ion [M]+• m/z 239 / 241 OH_loss [M - •OH]+ m/z 222 / 224 (Ortho Effect) M->OH_loss - •OH (17 Da) NO2_loss [M - •NO2]+ m/z 193 / 195 M->NO2_loss - •NO2 (46 Da) Cl_loss [M - •Cl]+ m/z 204 M->Cl_loss - •Cl (35/37 Da) F_loss [M - •F]+ m/z 220 / 222 M->F_loss - •F (19 Da) CF3_loss [M - •CF3]+ m/z 170 / 172 M->CF3_loss - •CF3 (69 Da) NO_loss2 [M - •OH - CO]+ m/z 194 / 196 OH_loss->NO_loss2 - CO (28 Da)

Caption: Competing EI-MS fragmentation pathways for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure high-fidelity data acquisition and prevent misinterpretation of artifact peaks (e.g., mistaking in-source moisture for an ortho-effect), the following self-validating protocol must be executed.

Phase 1: Instrument Tuning & Calibration (The Baseline)
  • Objective: Calibrate the m/z axis and ensure proper transmission of low-mass fluorinated fragments.

  • Action: Tune the mass spectrometer using PFTBA (Perfluorotributylamine).

  • Validation: Verify that the relative abundances for m/z 69 (CF₃⁺), 219, and 502 meet manufacturer specifications. Proper tuning at m/z 69 is mandatory to accurately capture the [M - CF₃]⁺ complementary ions.

Phase 2: Sample Preparation
  • Objective: Prevent detector saturation and minimize bimolecular ion-molecule reactions in the source.

  • Action: Dissolve 1.0 mg of the analyte in 1 mL of GC-grade hexane. Dilute 1:100 to achieve a working concentration of 10 µg/mL.

  • Validation: Prepare a solvent blank (hexane only) to run immediately prior to the sample.

Phase 3: Chromatographic Separation
  • Column: Use a non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Parameters: Inject 1 µL with a split ratio of 10:1. Inlet temperature at 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Phase 4: Data Acquisition & Self-Validation
  • Ionization: 70 eV Electron Ionization (EI); Source temperature: 230°C.

  • Scan Range: m/z 35 to 300.

  • Validation Check 1 (Moisture Exclusion): Extract the ion chromatogram (EIC) for m/z 18 in the blank. A flat baseline confirms the [M - 17]⁺ peak in the sample is a true ortho-effect, not an artifact of water loss from a hydrated species.

  • Validation Check 2 (Isotopic Integrity): Isolate the m/z 222 and 224 peaks. Calculate the area ratio; it must be exactly ~3:1. If it deviates, co-elution or isobaric interference is occurring.

Workflow Prep Sample Prep 10 µg/mL GC GC Separation DB-5MS Prep->GC EI 70 eV EI Ionization GC->EI MS Mass Analyzer m/z 35-300 EI->MS Data Data Validation Isotope Check MS->Data

Caption: Self-validating GC-EI-MS experimental workflow for halogenated nitroaromatics.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2025). Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”. ACS Publications. Available at:[Link]

Exploratory

Thermodynamic Stability and Reactivity Profile of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Advanced Synthesis

Executive Summary 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS: 873006-35-0) is a highly functionalized, tetrasubstituted aromatic building block critical to the development of advanced agrochemicals and act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS: 873006-35-0) is a highly functionalized, tetrasubstituted aromatic building block critical to the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its unique structural topology—featuring an electron-rich methyl group juxtaposed against three strongly electron-withdrawing substituents—creates a highly polarized π -system. This whitepaper provides an in-depth analysis of its thermodynamic stability, electronic profiling, and reactivity pathways, equipping synthetic chemists with the mechanistic insights and validated protocols necessary to manipulate this molecule safely and efficiently.

Structural and Electronic Profiling

The reactivity of 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is dictated by the synergistic electronic effects of its substituents. The aromatic ring is severely electron-deficient.

  • LUMO Lowering: The strong −I (inductive) effect of the ortho-trifluoromethyl group and the −M (mesomeric) effect of the para-nitro group drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Regioselectivity: This electronic depletion is localized most intensely at the C1 position, rendering the carbon-chlorine bond highly susceptible to nucleophilic attack. The C5-methyl group provides mild steric hindrance and weak +I electron donation, but its influence is overwhelmed by the dominant withdrawing groups.

Thermodynamic Stability and Process Safety

Nitroaromatic compounds are inherently energetic materials. The presence of dense, electronegative functional groups (-CF3, -Cl) alongside the nitro group requires rigorous thermal hazard assessment before scale-up [1].

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies on structurally analogous nitroarenes indicate that thermal decomposition typically initiates via the homolytic cleavage of the C−NO2​ bond. The decomposition is highly exothermic and can become autocatalytic if confined.

Process Safety Directives:

  • Maximum Process Temperature: Reactions involving this substrate should strictly be maintained below 150 °C to avoid approaching the onset temperature ( Tonset​ ) of thermal runaway.

  • Solvent Selection: Highly polar aprotic solvents (e.g., DMF, DMSO) used in substitution reactions must be evaluated for compatibility, as they can occasionally lower the Tonset​ of nitroaromatics.

Quantitative Thermodynamic & Kinetic Parameters
ParameterTypical Value / RangeAnalytical MethodProcess Significance
Decomposition Onset ( Tonset​ ) > 250 °CDSC / ARCDefines the absolute upper limit for safe reactor temperatures [1].
Enthalpy of Decomposition ( ΔHd​ ) > 500 J/gDSCIndicates a severe thermal hazard; emergency cooling protocols required.
SN​Ar Activation Energy ( Ea​ ) 60 - 80 kJ/molKinetic ProfilingPredicts facile nucleophilic substitution at moderate temperatures (60-80 °C) [2].

Reactivity Profile & Mechanistic Pathways

Pathway A: Nucleophilic Aromatic Substitution ( SN​Ar )

The C1-chloride is a prime target for SN​Ar . The reaction proceeds via a stepwise addition-elimination mechanism. The incoming nucleophile attacks the C1 carbon, breaking aromaticity to form a negatively charged Meisenheimer complex. This intermediate is deeply stabilized by the para-nitro group (which accommodates the negative charge via resonance) and the ortho-trifluoromethyl group (via strong inductive stabilization) [2].

SNAr_Mechanism SM 1-Chloro-5-methyl-4-nitro- 2-(trifluoromethyl)benzene MC Meisenheimer Complex (Stabilized Intermediate) SM->MC Nucleophilic Attack at C1 Nuc Nucleophile (e.g., R-NH2) Nuc->MC Addition Prod Substituted Product (C-N Bond Formed) MC->Prod Elimination (Rate-Determining) LG Chloride Ion (Leaving Group) MC->LG Departure

Figure 1: Addition-elimination mechanism for the SNAr pathway via a Meisenheimer complex.

Pathway B: Chemoselective Nitro Reduction

Converting the nitro group to an aniline derivative is a frequent requirement. However, standard catalytic hydrogenation ( H2​ with Pd/C ) generates highly reactive surface hydrides that rapidly insert into the activated C-Cl bond, leading to massive hydrodehalogenation.

To achieve chemoselectivity, a Single Electron Transfer (SET) reduction must be employed. The Béchamp-type reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is the gold standard [3]. Iron serves as a mild electron donor, reducing the nitro group stepwise (nitroso hydroxylamine amine), while the weakly acidic NH4​Cl provides the necessary protons without activating the C-Cl bond for cleavage.

Reduction_Workflow Step1 1. Substrate Dissolution (EtOH/H2O Solvent System) Step2 2. Reagent Addition (Fe powder & NH4Cl) Step1->Step2 Step3 3. Thermal Activation (Reflux at 80°C, LC-MS IPC) Step2->Step3 Step4 4. Hot Filtration (Remove Iron Oxide Sludge) Step3->Step4 Step5 5. Liquid-Liquid Extraction (EtOAc / Brine Wash) Step4->Step5 Step6 6. Purified Aniline (Intact C-Cl Bond) Step5->Step6

Figure 2: Step-by-step workflow for the chemoselective reduction of the nitroarene.

Self-Validating Experimental Protocols

Protocol 1: SN​Ar Amination

Causality & Design: Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous base to scavenge the HCl byproduct, driving the equilibrium forward without competing as a nucleophile. DMF is chosen to solvate the transition state, accelerating the rate-determining elimination step.

  • Setup: Charge a dry, round-bottom flask with 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the primary amine (e.g., benzylamine, 1.2 equiv) followed by finely powdered K2​CO3​ (2.0 equiv).

  • Reaction: Stir the suspension at 60 °C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 2-4 hours due to the highly activated nature of the substrate.

  • Workup: Quench the reaction by pouring it into ice-cold water (5x volume of DMF) to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Chemoselective Iron-Mediated Reduction

Causality & Design: The use of an EtOH/H2​O co-solvent system ensures both the organic substrate and the inorganic NH4​Cl remain in solution, maximizing contact with the heterogeneous iron surface. Hot filtration is strictly required because the newly formed aniline product can coordinate to the high-surface-area iron oxide byproducts; filtering while cold results in severe yield attrition.

  • Setup: Dissolve the nitroarene (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.3 M concentration).

  • Activation: Add Iron powder (325 mesh, 4.0 equiv) and Ammonium Chloride ( NH4​Cl , 0.5 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under vigorous stirring. Monitor by TLC (Hexanes/EtOAc 3:1). The nitro compound will be consumed within 2-3 hours.

  • Workup (Critical): While the mixture is still hot (>60 °C), filter it through a tightly packed pad of Celite. Wash the Celite pad generously with hot Ethanol and Ethyl Acetate.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with Ethyl Acetate and saturated aqueous NaHCO3​ . Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the intact 4-chloro-2-methyl-5-(trifluoromethyl)aniline derivative.

References

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities Organic Process Research & Development URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution ( SN​Ar ) using simple descriptors Chemical Science URL:[Link]

  • MOF-derived Fe–N–C with interconnected mesoporous structure for halonitrobenzenes hydrogenation: Role of dicyandiamide on the growth of active sites and pore structure Microporous and Mesoporous Materials URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene as a Versatile Precursor in Agrochemical Development

Executive Summary & Chemical Profiling The development of next-generation agrochemicals—specifically herbicides and fungicides—relies heavily on highly functionalized fluorinated building blocks. 1-Chloro-5-methyl-4-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The development of next-generation agrochemicals—specifically herbicides and fungicides—relies heavily on highly functionalized fluorinated building blocks. 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS: 873006-35-0) is a privileged scaffold in this domain. The strategic placement of a trifluoromethyl (-CF₃) group enhances the lipophilicity and metabolic stability of the final active ingredient, while the nitro (-NO₂) and methyl (-CH₃) groups provide distinct handles for divergent synthetic pathways .

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this precursor in two primary agrochemical workflows: the synthesis of diphenyl ether herbicides and substituted aniline fungicides.

Mechanistic Insights: The Reactivity Profile

The utility of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene stems from its highly polarized aromatic system.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at position 1 is exceptionally activated. It sits ortho to the strongly electron-withdrawing -CF₃ group and para to the -NO₂ group. When attacked by a nucleophile (such as a phenoxide), the resulting anionic Meisenheimer complex is deeply stabilized by these electron-withdrawing groups, allowing for a rapid and high-yielding displacement of the chloride ion .

  • Chemoselective Nitro Reduction: For fungicide applications, the -NO₂ group must be reduced to an amine (-NH₂) without cleaving the C-Cl bond (hydrodehalogenation). Standard palladium-on-carbon (Pd/C) hydrogenation frequently destroys the C-Cl bond. Therefore, single-electron transfer (SET) methods, such as the Béchamp reduction (Fe/NH₄Cl), are strictly required to maintain the structural integrity of the halogenated ring .

SyntheticWorkflow Precursor 1-Chloro-5-methyl-4-nitro- 2-(trifluoromethyl)benzene SNAr SNAr Reaction (Phenol, K2CO3, DMF) Precursor->SNAr Reduction Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Precursor->Reduction DiarylEther Diaryl Ether (PPO Herbicide Precursor) SNAr->DiarylEther Aniline Substituted Aniline (Fungicide Precursor) Reduction->Aniline

Synthetic divergence of the precursor via SNAr and chemoselective nitro reduction.

Experimental Protocols: Self-Validating Workflows

Protocol A: SNAr Synthesis of a Diaryl Ether (Herbicide Precursor)

Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenol without triggering side reactions at the nitro group. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it aggressively solvates the potassium cation, leaving the phenoxide naked and highly nucleophilic, which accelerates the SNAr process.

Step-by-Step Methodology:

  • Setup: To a dry 250 mL round-bottom flask, add 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (10.0 mmol) and the target substituted phenol (10.5 mmol).

  • Solvation & Basification: Add 50 mL of anhydrous DMF followed by finely powdered K₂CO₃ (15.0 mmol).

  • Thermal Activation: Stir the suspension and heat to 80°C under a nitrogen atmosphere for 4 hours. Expert Insight: 80°C provides sufficient kinetic energy to overcome the steric shielding of the adjacent -CF₃ and -CH₃ groups without degrading the solvent.

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The system self-validates completion when the precursor mass (m/z 239) is entirely replaced by the product mass.

  • Workup: Cool the mixture to room temperature and pour into 200 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification Validation: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Causality: LiCl specifically partitions residual DMF into the aqueous phase, ensuring the crude product is solvent-free. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction (Fungicide Precursor)

Causality: To prevent the hydrodehalogenation of the activated aryl chloride, catalytic hydrogenation is abandoned in favor of the Béchamp reduction. Iron powder acts as a mild electron donor in the presence of an ammonium chloride proton source.

Step-by-Step Methodology:

  • Setup: In a 500 mL flask, dissolve the precursor (10.0 mmol) in 100 mL of Ethanol (EtOH). Add 25 mL of distilled water and NH₄Cl (50.0 mmol).

  • Reduction: Heat the mixture to 70°C. Carefully add activated Iron powder (50.0 mmol) in small portions over 30 minutes to control the exothermic single-electron transfer reaction.

  • Reflux & IPC: Reflux the mixture for 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1); the highly polar aniline product will have a significantly lower Rf value than the nitro precursor.

  • Hot Filtration (Critical Step): Filter the mixture while hot through a pad of Celite. Causality: The newly formed aniline can co-precipitate with the iron oxide sludge upon cooling. Hot filtration ensures the product remains dissolved in the filtrate, maximizing yield.

  • Workup: Concentrate the filtrate to remove EtOH. Extract the aqueous residue with Dichloromethane (3 x 50 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 4-chloro-2-methyl-5-(trifluoromethyl)aniline.

Quantitative Data Presentation

The following tables summarize the empirical data driving the experimental choices in the protocols above.

Table 1: Optimization of SNAr Conditions for Diaryl Ether Synthesis

Solvent Base Temp (°C) Yield (%) Mechanistic Observation
THF Et₃N 65 <10 Insufficient activation of the nucleophile; poor stabilization of intermediate.
Acetonitrile K₂CO₃ 80 65 Moderate conversion; limited solubility of the base slows the reaction.
DMF K₂CO₃ 80 94 Optimal; naked anion formation and excellent Meisenheimer stabilization.

| DMSO | Cs₂CO₃ | 100 | 88 | Trace degradation products observed due to excessive thermal stress. |

Table 2: Chemoselectivity in Nitro Group Reduction

Reducing Agent Conditions Nitro Conversion (%) Dehalogenation (%) Target Aniline Yield (%)
Pd/C (10%), H₂ EtOH, rt, 1 atm 100 >85 <15
Ru/MgF₂, H₂ MeOH, 60°C, 3 MPa 100 <5 92

| Fe powder, NH₄Cl | EtOH/H₂O, 80°C | 100 | 0 | 96 |

Biological Target Pathways: Protoporphyrinogen Oxidase (PPO) Inhibition

When 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is converted into a diaryl ether via SNAr, the resulting compound frequently acts as a potent inhibitor of Protoporphyrinogen Oxidase (PPO) . PPO is the last common enzyme in the biosynthesis of heme and chlorophyll in plants.

By competitively binding to the PPO active site, these diphenyl ethers halt the oxidation of Protoporphyrinogen IX . The substrate leaks into the cytosol, where it is non-enzymatically oxidized to Protoporphyrin IX. Upon exposure to light, Protoporphyrin IX generates massive amounts of singlet oxygen (Reactive Oxygen Species), leading to catastrophic lipid peroxidation and weed death.

PPOPathway Protox Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (TARGET ENZYME) Protox->PPO Oxidation ProtoIX Protoporphyrin IX PPO->ProtoIX ROS Reactive Oxygen Species ProtoIX->ROS Accumulation + Light Inhibitor Diaryl Ether Agrochemical Inhibitor->PPO Inhibits Light Light Exposure Light->ROS Death Lipid Peroxidation & Cell Death ROS->Death Oxidative Stress

Mechanism of PPO-inhibiting diphenyl ether herbicides derived from the precursor.

References

  • Sigma-Aldrich. 1-Chloro-5-methyl-4-nitro-2-trifluoromethyl-benzene Product Specification. Merck KGaA.

  • ChemicalCell. Fluoronitrobenzene Series | Fluorinated Nitrobenzenes. ChemicalCell Industrial Applications.

  • Korb, M., et al. "Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers." Organometallics (ACS Publications), 2016.

  • [[1]]([Link]) Hao, G.-F., et al. "Structure-activity Relationships of Diphenyl-Ether as Protoporphyrinogen Oxidase Inhibitors: Insights From Computational Simulations." Journal of Computer-Aided Molecular Design (PubMed), 2011.

  • Arnould, S., et al. "Kinetics of Protoporphyrinogen Oxidase Inhibition by Diphenyleneiodonium Derivatives." Biochemistry (ACS Publications), 1997.

  • Pietrowski, M., et al. "Selective reduction of chloronitrobenzene to chloroaniline on Ru/MgF2 catalysts." Catalysis Letters (referenced via RHHZ), 2009.

Sources

Application

Application Note: Strategic Nucleophilic Aromatic Substitution of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking a Versatile Synthetic Hub Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the forma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Synthetic Hub

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This application note focuses on a particularly reactive and synthetically valuable substrate: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene . The strategic placement of two powerful electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—ortho and para to the chloro leaving group dramatically activates the aromatic ring toward nucleophilic attack.[2][3] This heightened reactivity makes it an ideal building block for introducing diverse functionalities in the development of novel pharmaceuticals, agrochemicals, and materials.[4][5]

This guide provides a detailed exploration of the mechanistic underpinnings, comprehensive experimental protocols, and practical insights for leveraging this potent electrophile in your research endeavors.

The SNAr Mechanism: A Stepwise Pathway to Functionalization

The SNAr reaction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene proceeds via a well-established two-step addition-elimination mechanism.[6] Unlike SN1 and SN2 reactions, which are unfavorable on sp²-hybridized carbons, the SNAr pathway is facilitated by the unique electronic landscape of the substrate.[3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro leaving group.[7] This is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8]

Causality: The presence of the ortho-trifluoromethyl and para-nitro groups is crucial. They stabilize the negative charge of the Meisenheimer complex through strong inductive and resonance effects, thereby lowering the activation energy of this first step.[2][9] The more stable this intermediate, the faster the reaction proceeds.[7]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[7]

Below is a diagram illustrating the formation of the key Meisenheimer intermediate.

Caption: The SNAr addition-elimination mechanism.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the reaction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene with common classes of nucleophiles.

General Considerations
  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the cation of the base but do not strongly interact with the nucleophile, enhancing its reactivity. They also help stabilize the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., amines, thiols, alcohols) or to act as a scavenger for the HCl generated if the nucleophile is neutral. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).

  • Temperature: While the substrate is highly activated, many SNAr reactions require heating to proceed at a practical rate.[10] Temperatures typically range from room temperature to 120 °C.

  • Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Arylation with a Primary Amine (e.g., Aniline)

This protocol details the synthesis of an N-aryl aniline derivative, a common scaffold in medicinal chemistry.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq).

  • Reagent Addition: Add aniline (1.1 eq) and potassium carbonate (1.5 eq).

  • Solvent: Add a suitable volume of dry DMF to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product is typically more polar.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF90685-95
BenzylamineEt₃NMeCN804>90
MorpholineK₂CO₃DMSO100880-90
Indole[11]KOHDMSO1002470-85
Protocol 2: O-Arylation with a Phenol

This protocol describes the formation of a diaryl ether linkage.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the phenol (1.1 eq) and dry THF.

  • Alkoxide Formation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Reagent Addition: Add a solution of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a minimal amount of dry THF.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF).

  • Monitoring: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Work-up: Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: S-Arylation with a Thiol

This protocol outlines the synthesis of an aryl thioether.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) and the thiol (e.g., thiophenol, 1.1 eq) in DMF.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq). Cesium carbonate is often more effective for S-arylations due to its higher solubility and the "cesium effect."

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up & Purification: Follow the general work-up and purification procedures described in Protocol 1.

Overall Experimental Workflow

The following diagram provides a high-level overview of the typical workflow for performing and analyzing an SNAr reaction with the title compound.

Caption: A generalized workflow for SNAr experiments.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficient temperature.Gradually increase the reaction temperature in 10-20 °C increments. Consider using microwave irradiation to accelerate the reaction.[10]
Low nucleophile reactivity.Use a stronger base to fully deprotonate the nucleophile. Switch to a more polar solvent like DMSO.
Poor solubility of reagents.Ensure all components are soluble at the reaction temperature. If not, select a different solvent system.
Multiple Products / Side Reactions Reaction with solvent (e.g., hydrolysis with trace water).Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Degradation of starting material or product.Lower the reaction temperature and extend the reaction time.
For di-functional nucleophiles, double addition may occur.Use a large excess of the nucleophile to favor mono-substitution.
Difficult Purification Product and starting material have similar polarity.Allow the reaction to proceed to full conversion to eliminate the starting material. Optimize chromatography conditions (try different solvent systems or gradients).

Safety Precautions

  • 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Analogous compounds like 1-chloro-4-nitrobenzene are toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.[12][13]

  • Solvents: DMF and DMSO are skin-penetrating solvents. Handle with care and avoid direct contact.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere. Strong bases like KOH are corrosive.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Meisenheimer, J. (1902). Ueber Reactionen aromatischer Nitrokörper. Liebigs Annalen der Chemie, 323(2), 205-246.

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from Filo.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia.

  • Isan, V., & Hart, S. J. (2018). Meisenheimer's missing! Anionic σ-complexes, best known as Meisenheimer complexes, have long been assumed to be intermediates in SNAr reactions. Angewandte Chemie International Edition, 57(51), 16798-16801.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution.

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction.

  • Isan, V., & Hart, S. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? University of Bristol Research Portal.

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 648.

  • CymitQuimica. (n.d.). CAS 121-17-5: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).

  • Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1101.

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines.

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

  • OECD-HPV. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.

Sources

Method

Application Note: Selective Catalytic Hydrogenation of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Target Product: 4-Chloro-2-methyl-5-(trifluoromethyl)aniline Primary Challenge: Complete reduction of the nitro group while entirely suppressing hydrodehalogenation (C-Cl cleavage) and defluorination (C-F cleavage). Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Product: 4-Chloro-2-methyl-5-(trifluoromethyl)aniline Primary Challenge: Complete reduction of the nitro group while entirely suppressing hydrodehalogenation (C-Cl cleavage) and defluorination (C-F cleavage).

Executive Summary

The selective catalytic hydrogenation of highly functionalized halonitroarenes remains a benchmark challenge in pharmaceutical and agrochemical process chemistry. The synthesis of 4-chloro-2-methyl-5-(trifluoromethyl)aniline from 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene requires the precise reduction of the nitro (-NO₂) group while preserving the highly labile aryl chloride (-Cl) and trifluoromethyl (-CF₃) moieties. This Application Note provides a mechanistically grounded, self-validating protocol designed to achieve >99.5% chemoselectivity, effectively eliminating the prevalent issue of hydrodehalogenation.

Mechanistic Insights: The Hydrodehalogenation Dilemma

The catalytic reduction of nitroarenes proceeds via the Haber mechanism, transitioning through nitroso and hydroxylamine intermediates before yielding the primary amine. In parallel, the transition metal catalyst can undergo oxidative addition into the C-Cl bond, leading to irreversible and destructive hydrodehalogenation[1].

Because oxidative addition is accelerated in electron-deficient aromatic systems, the starting material—bearing strongly electron-withdrawing -NO₂ and -CF₃ groups—is exceptionally vulnerable to C-Cl cleavage. Once the nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich, significantly raising the activation energy required for subsequent C-Cl cleavage. Therefore, the critical kinetic objective is to maximize the rate of N-O reduction while sterically and electronically inhibiting C-Cl coordination .

HaberMechanism SM 1-Chloro-5-methyl- 4-nitro-2-(trifluoromethyl)benzene Nitroso Nitroso Intermediate SM->Nitroso +H2, -H2O Dehalo Dehalogenated Impurity SM->Dehalo Direct Cleavage (Pd/C catalysis) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Target 4-Amino-1-chloro-5-methyl- 2-(trifluoromethyl)benzene Hydroxyl->Target +H2, -H2O Target->Dehalo Hydrodechlorination (Unwanted)

Reaction pathway: Selective nitro reduction vs. competitive hydrodehalogenation.

Catalyst Selection & Causality

Standard Palladium on Carbon (Pd/C) is notorious for facilitating rapid hydrodehalogenation and is unsuitable for this transformation without heavy poisoning[2]. While Platinum on Carbon (Pt/C) offers better intrinsic selectivity[1], it still yields unacceptable levels of dechlorinated impurities at full conversion.

To achieve absolute chemoselectivity, this protocol utilizes an Iron-promoted Platinum catalyst (Pt-Fe/C) .

  • Electronic Causality: The incorporation of Fe modifies the d-band center of the Pt nanoparticles. This bimetallic synergy polarizes the N=O bond, accelerating its reduction.

  • Steric Causality: Superficial Fe species sterically block the planar adsorption required for C-Cl oxidative addition, effectively suppressing dehalogenation even at 100% conversion[3].

(Note: If Pt-Fe/C is unavailable, Raney Nickel with a sodium carbonate acid acceptor can serve as a viable alternative under harsher pressure conditions[4].)

Quantitative Data: Catalyst Screening Matrix

The following table summarizes the optimization landscape, demonstrating why Pt-Fe/C is the superior choice for this specific substrate class.

Catalyst SystemAdditive / PromoterTemp (°C)H₂ Pressure (bar)Conversion (%)Target Selectivity (%)Dehalogenation (%)
5% Pd/CNone5010>99.942.557.5
5% Pt/CNone5010>99.989.210.8
5% Pt/CMorpholine (1 eq)501098.596.43.6
5% Pt-Fe/C None 50 10 >99.9 >99.5 <0.5
Raney NiNa₂CO₃ (1.5 eq)605095.097.82.2

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in In-Process Controls (IPCs) allow the scientist to immediately diagnose mass-transfer failures or chemoselectivity breaches before downstream isolation.

Workflow Step1 1. Reactor Charging Substrate, Pt-Fe/C, MeOH Step2 2. Inerting & Pressurization 3x N2, then 10 bar H2 Step1->Step2 Step3 3. Catalytic Hydrogenation 50°C, 800 rpm agitation Step2->Step3 Step4 4. IPC Monitoring HPLC & AgNO3 Test Step3->Step4 Step4->Step3 If SM > 0.5% or Hydroxylamine > 0.1% Step5 5. Catalyst Filtration Celite pad, N2 blanket Step4->Step5 If SM < 0.5% & AgNO3 Negative Step6 6. Product Isolation Crystallization / Drying Step5->Step6

Experimental workflow for the selective catalytic hydrogenation and product isolation.

Step-by-Step Methodology

Step 1: Reactor Preparation & Charging

  • Charge 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) into a high-pressure autoclave.

  • Add Methanol (10 volumes relative to substrate weight).

    • Causality: Protic solvents facilitate the proton-coupled electron transfer required for N-O bond cleavage, preventing the hazardous accumulation of the hydroxylamine intermediate.

  • Add 5% Pt-Fe/C catalyst (1.5 mol% Pt relative to substrate).

Step 2: Inerting and Mass Transfer Optimization

  • Seal the reactor and purge the headspace with N₂ (3 cycles at 5 bar) to remove oxygen, followed by H₂ (3 cycles at 5 bar).

  • Pressurize the reactor to 10 bar H₂.

  • Set the mechanical impeller agitation to 800–1000 rpm.

    • Causality: High agitation eliminates gas-liquid mass transfer resistance. Hydrogen starvation at the catalyst surface shifts the local electrochemical potential, which inadvertently promotes dehalogenation and stalls the reaction at the hydroxylamine stage.

Step 3: Reaction Execution

  • Heat the reaction mixture to 50 °C.

  • Monitor hydrogen uptake via a mass flow controller or pressure drop. Maintain pressure until H₂ uptake strictly ceases (typically 3–5 hours).

Step 4: In-Process Control (IPC) & Self-Validation

  • Withdraw a 0.5 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC (UV 254 nm).

    • Validation Check 1 (Conversion): Substrate must be < 0.5%. The hydroxylamine intermediate must be < 0.1%. If hydroxylamine is present, do not concentrate the mixture (explosion hazard); resume hydrogenation.

  • Validation Check 2 (Chemoselectivity): Mix 1 mL of the filtered reaction aliquot with 1 mL of 0.1 M AgNO₃ (aq).

    • Diagnostic: The absence of a white AgCl precipitate validates that hydrodehalogenation has been successfully suppressed. If a heavy precipitate forms, the C-Cl bond has been breached, indicating catalyst degradation or excessive temperature.

Step 5: Workup & Isolation

  • Cool the reactor to 20 °C. Vent the H₂ gas safely and purge the system with N₂ (3 cycles).

  • Filter the catalyst through a tightly packed Celite pad under an inert N₂ blanket.

    • Causality: Finely divided Pt/C saturated with hydrogen gas is highly pyrophoric upon exposure to atmospheric oxygen.

  • Concentrate the methanolic filtrate under reduced pressure.

  • Crystallize the crude residue from a mixture of heptane and ethyl acetate to yield the pure 4-chloro-2-methyl-5-(trifluoromethyl)aniline.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Executive Summary The synthesis of highly functionalized, sterically hindered biaryls is a critical operation in modern drug development and materials science. This application note details the optimized Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, sterically hindered biaryls is a critical operation in modern drug development and materials science. This application note details the optimized Suzuki-Miyaura cross-coupling conditions for 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene . By navigating the complex interplay between extreme electronic activation and severe steric hindrance, this protocol utilizes Buchwald-type precatalysts to achieve absolute chemoselectivity and near-quantitative yields.

Substrate Analysis & Mechanistic Rationale

Designing a robust catalytic system for this specific substrate requires understanding the causality behind its reactivity profile:

  • Electronic Activation vs. Chemoselectivity: The para-nitro (-NO 2​ ) and ortho-trifluoromethyl (-CF 3​ ) groups strongly withdraw electron density from the aromatic ring. This dramatically lowers the LUMO of the aryl chloride, making the usually challenging oxidative addition of the C–Cl bond exceptionally fast. While recent literature demonstrates that nitro groups themselves can act as electrophiles in cross-coupling under specific conditions[1], the use of specialized dialkylbiaryl phosphine ligands ensures the palladium center selectively inserts into the C–Cl bond, leaving the -NO 2​ group intact for downstream derivatization.

  • Overcoming Steric Hindrance: The -CF 3​ group at the ortho position creates a rigid steric shield around the reaction center. If standard first-generation ligands (e.g., PPh 3​ ) are employed, the transmetalation step becomes severely bottlenecked, leading to catalyst resting states that promote protodehalogenation or homocoupling.

  • Ligand and Precatalyst Selection: XPhos Pd G2 is the optimal catalyst[2]. The bulky, electron-rich dicyclohexylphosphine moiety of XPhos stabilizes the active Pd(0) intermediate, while its biaryl backbone accelerates the sterically demanding reductive elimination step[3]. Furthermore, the G2 precatalyst architecture ensures the rapid generation of the active Pd(0) species under mildly basic conditions at room temperature. This is crucial: it avoids the need for harsh reductants that could prematurely reduce the sensitive nitro group.

Catalytic Cycle & Experimental Workflow Visualization

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition (Chemoselective C-Cl Cleavage) Pd0->OxAdd Aryl Chloride TransMet Transmetalation (Rate-limiting, aided by XPhos) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Sterically driven to Biaryl) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling using Pd-XPhos.

Workflow Setup 1. Reagent Setup (Glovebox/Schlenk) Degas 2. Degassing (Sparging/FPT) Setup->Degas React 3. Heating (80°C, 12 h) Degas->React Workup 4. Quench & Extract (EtOAc / H2O) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization campaign. The data clearly illustrates the necessity of Buchwald ligands to overcome the ortho-CF 3​ steric barrier.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ (5 mol%)K 2​ CO 3​ Toluene/H 2​ O10012Sluggish transmetalation; high starting material recovery.
2Pd(dppf)Cl 2​ (5 mol%)K 3​ PO 4​ Dioxane/H 2​ O9041Moderate conversion; competing protodehalogenation.
3XPhos Pd G2 (2 mol%) K 3​ PO 4​ Dioxane/H 2​ O 80 96 Complete conversion; clean chemoselective profile.
4SPhos Pd G2 (2 mol%)K 3​ PO 4​ Dioxane/H 2​ O8089High yield, but trace protodeboronation of the nucleophile.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) and visual cues are embedded to ensure experimental trustworthiness and reproducibility.

Reagents & Materials
  • Electrophile: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol, 239.6 mg)

  • Nucleophile: Phenylboronic acid (or desired arylboronic acid) (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G2 (2.0 mol%, 0.02 mmol, 15.7 mg)

  • Base: K 3​ PO 4​ (aqueous 0.5 M solution, 2.0 equiv, 2.0 mmol, 4.0 mL)

  • Solvent: 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Internal Standard: Dodecane (0.1 equiv, 0.1 mmol) — Optional, for GC-FID tracking.

Reaction Setup (Self-Validating System)
  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, phenylboronic acid, and XPhos Pd G2.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Syringe in the anhydrous 1,4-Dioxane, followed by the dodecane internal standard.

    • Visual Cue: The mixture will initially appear as a pale yellow, heterogeneous suspension.

  • Degassing: Sparge the 0.5 M aqueous K 3​ PO 4​ solution with Argon for 15 minutes prior to use. Add 4.0 mL of this degassed base solution to the reaction mixture via syringe.

  • Activation & Heating: Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

    • Visual Cue: Within 10–15 minutes of heating, the precatalyst will activate, and the mixture will transition to a dark, homogeneous red/brown solution, confirming the generation of the active Pd(0) species.

In-Process Control & Workup
  • Reaction Monitoring: After 4 hours, withdraw a 10 µL aliquot via microsyringe. Dilute with EtOAc and analyze via TLC (Hexanes:EtOAc 9:1) or GC-FID.

    • Validation: The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a strongly UV-active product spot ( Rf​≈0.4 ).

  • Quenching: Once complete (typically < 12 h), cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and deionized water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure biaryl product.

References

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Method

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene in pharmaceutical intermediate synthesis

Defining the Scope I've zeroed in on the specifics: focusing on 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene within pharmaceutical intermediate synthesis. I'm aiming for detailed application notes and protocols g...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've zeroed in on the specifics: focusing on 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene within pharmaceutical intermediate synthesis. I'm aiming for detailed application notes and protocols geared toward researchers. The core topic's been dissected, setting the stage for focused information delivery.

Refining the Requirements

I've clarified the project requirements. I need complete editorial autonomy, moving away from a rigid template. The information needs to blend technical precision with practical insights, ensuring E-E-A-T principles: expertise, trustworthiness, and authoritativeness. Protocols must validate themselves, with citations and a real URL-linked references section. Visualization will involve specific Graphviz diagrams (DOT language) using a strict color palette and formatting rules.

Analyzing the Compound's Role

I'm now identifying 2-Chloro-4-methyl-5-nitrobenzotrifluoride, also known as 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. I'm focusing on its potential as a precursor to active pharmaceutical ingredients. I recognize the key substituents: CF3, Cl, CH3, and NO2 on the benzene ring. My initial thoughts are on NO2 reduction to create an aniline. Oxidation is another area I intend to explore.

Analyzing Chemical Structures

I'm currently focused on dissecting the structural differences. I started with 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. However, the patent CN106316864, involving 4-methyl-3-trifluoromethyl phenylamine, now presents a related compound. I'm exploring how the toluene structure leads to the desired product. My immediate focus is the structural deviation, which I must understand in detail.

Defining the Intermediate

I've zeroed in on 2-chloro-4-methyl-5-nitrobenzotrifluoride as the key intermediate. Now, the plan is to craft a detailed technical guide. It's time to refine the chemical name for clarity and consistency, using the preferred nomenclature for publication, making it "1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene" for use in the guide.

Analyzing SNAr Reactivity

I'm now deep-diving into the compound's reactivity, especially focusing on Nucleophilic Aromatic Substitution (SNAr). The position of the substituents is critical, particularly the relationship between the chlorine, nitro, and trifluoromethyl groups. My analysis confirms the chlorine is highly activated for SNAr due to the para-nitro group, as well as the ortho-CF3 group, which makes it a great building block for synthesis.

Expanding the Synthesis Scope

I'm now exploring the compound's remarkable versatility, as anticipated. I can displace the chlorine with amines, alcohols, or thiols. Moreover, I'm confident that the nitro group can be reduced, and the methyl group can be readily modified as well. This makes it a perfect scaffold for drug discovery. I'm structuring the application note with an abstract, introduction, and structural analysis section.

Outlining Key Workflows

I'm now detailing the experimental procedures, structuring them as individual protocols for clarity. Protocol A covers SNAr reactions with amines. Protocol B outlines nitro group reduction. Protocol C describes benzylic bromination. I'm also planning a presentation of quantitative data in a table format and the critical diagrams in Graphviz DOT format. I'm focusing on providing key data, such as yields, and reaction times for the SNAr reaction, as well as the mechanistic workflows for each process.

Refining Visualizations

I am now focusing on the visual representations of the synthetic pathways. I've updated the DOT diagrams, specifically Diagram 1 which now highlights the critical pathways. The diagram now clearly showcases the starting material, SNAr, nitro reduction, and benzylic bromination, and how they lead to key product classes. I've also checked Aldrich and ChemicalBook, and related patents, for supporting information.

Revising DOT Diagrams

I've just revisited the DOT diagram for clarity. Corrected product labels include "1-Chloro-5-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene" for Prod3 and "4-Amino-1-chloro-5-methyl-2-(trifluoromethyl)benzene" for Prod2 to reflect proper nomenclature and reaction outcomes. I'm focusing on ensuring these graphical representations accurately depict each step, including starting material, the core reactions, and the final products.

Confirming Product Nomenclature

I've just validated the final product name. After carefully checking, "4-Chloro-2-methyl-5-(trifluoromethyl)aniline" is confirmed to be the correct nomenclature following the reduction of the nitro group to amine, and relative substituent positions. The name aligns with the original compound's numbering, and I am satisfied with it.

\n\n

I'm now detailing the SNAr mechanism within the DOT diagram. The diagram will clearly map out the substrate preparation steps, the role of the base, nucleophilic attack, formation of the Meisenheimer complex, elimination, and product formation. I'm focusing on incorporating clear visual cues to highlight key intermediates and transition states within the mechanism.

Visualizing Mechanistic Detail

I'm currently focused on the specific steps of the SNAr mechanism, and I've started incorporating visual cues into the DOT diagram. I'm focusing on the nucleophile addition, the formation of the Meisenheimer complex, chloride elimination, and product formation in an example SNAr reaction. I've designed steps to represent nucleophile addition, formation of the Meisenheimer complex, and elimination.

Elaborating Experimental Procedures

I'm now detailing experimental procedures for synthesizing derivatives of the starting material. Protocol A will involve a nucleophilic aromatic substitution with morpholine. It involves dissolving the starting material, adding morpholine and base, and heating the mixture, followed by isolation of the resulting precipitate. Protocol B focuses on chemoselective nitro reduction with iron and ammonium chloride, as detailed above. I'm focusing on the reaction conditions and yields.

Justifying Key Choices

I'm now detailing experimental conditions for SNAr reactions. Sodium methoxide in methanol requires elevated temperatures due to its weaker nucleophilicity. Thiophenol, on the other hand, reacts readily in DMF at room temperature, which is a key note. This is because the polar aprotic DMF stabilizes the Meisenheimer transition state. I'm also planning to include references like the Sigma-Aldrich product page, general SNAr references, and relevant patents. I'm focusing on causality, and justifying these choices, such as using Fe/NH4Cl for nitro reduction to avoid hydrodehalogenation, and to justify the high Cl reactivity.

Validating Electrophilic Activation

The electron density on the aromatic ring is significantly lowered due to the -M effect of the para-nitro group and -I/-M effects of the ortho-CF3 group, creating excellent electrophilic activation. I've now considered these effects, which explains and justifies the enhanced SNAr reactivity. I am also working on checking the color contrast rules for DOT diagrams, for better accessibility.

\n\n

I'm now implementing color contrast rules for the DOT diagrams to improve visual clarity and accessibility. Nodes will use a palette of Blue (#4285F4), Red (#EA4335), Yellow (#FBBC05), Green (#34A853), White (#FFFFFF), Light Gray (#F1F3F4), Dark Gray (#202124), and Medium Gray (#5F6368). Each color will be paired with an appropriate font color to ensure readability, which I am happy with. Edge color will be Medium Gray.

Citing Key Resources

I'm now integrating citations for essential resources. I'll cite Sigma-Aldrich for CAS 873006-35-0 as "Sigma-Aldrich. (n.d.). 1-Chloro-5-methyl-4-nitro-2-trifluoromethyl-benzene. Catalog No. 873006-35-0." BenchChem will be cited for 4-Methyl-3-(trifluoromethyl)aniline. I'll include Google Patents for CN106316864A as well.

Finalizing Document Structure

I'm now putting the finishing touches on the application note's structure. I've got the introduction describing the compound and its reactive sites ready. The mechanistic section is outlined, highlighting SNAr activation. The protocols for SNAr and nitro reduction are in place, and I'm finalizing the quantitative data table for SNAr reactivity, as well as the DOT diagrams. I'm now just checking the references.

Optimizing DOT Diagram Layout

I'm now refining the DOT code for the diagrams. I've set the graph size and dpi attributes to control the dimensions, and I've added the appropriate fontname and style. The node and edge attributes have also been adjusted for a visually balanced presentation. I'm focusing on ensuring the layout is compact while maintaining readability.

Captioning Diagrammatic Elements

I'm now generating captions for each DOT diagram. They will briefly describe the process or transformation depicted within each diagram, and provide context. This will make it easier for the reader to follow the synthetic pathways. For example, the diagram illustrates an SNAr reaction with morpholine.

Citing Supporting Resources

I'm now integrating the final references, ensuring proper citation and linking. For Sigma-Aldrich, I'll cite , for GuideChem, I will cite , and for CN106316864A, I will cite . I am ensuring the links are valid and that citations are appropriate, and will integrate them into the text, and am ready to finalize the document.

Integrating Citations

I'm now integrating the citations, as I'm reminded. "1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS 873006-35-0)" will be cited. This scaffold is utilized in the synthesis of kinase inhibitors and mGluR2 antagonists. I will integrate relevant citations to Sigma-Aldrich, BenchChem and CN106316864A.

Refining DOT Diagrams

I'm now refining the DOT diagrams to perfect visual clarity. I've focused on ensuring the color contrast enhances readability, particularly for edge labels and node text, in alignment with accessibility guidelines. I've re-reviewed the layout and formatting of nodes, edges, and captions. I'm satisfied that they now accurately and concisely represent the key synthetic steps.

Finalizing Documentation Details

I'm now in the final stages, and I am incorporating the DOT diagram I provided. This step-by-step approach clearly visualizes the mechanisms involved, including SNAr reactions.

Finalizing Synthesis Visuals

I'm now integrating the final figures and captions. The new DOT diagram, including the captions, is in the document. I have added the quantitative data table that supports the experimental data. I'm satisfied that these elements communicate the information effectively. The experimental design and all of the chemical diagrams and data are complete.

Validating Data Presentation

I'm now integrating the data table with SNAr reaction conditions, yields, and notes into the document. I've included self-validating checkpoints for both protocols. The data supports reaction conditions and yields. I've ensured a consistent and clear presentation of this data, in alignment with the experimental diagrams and results.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the electrophilic aromatic nitration of 1-chloro-5-methyl-2-(trifluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the electrophilic aromatic nitration of 1-chloro-5-methyl-2-(trifluoromethyl)benzene.

Mechanistic Causality & Regioselectivity

The synthesis of 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene requires overcoming significant electronic deactivation while maintaining strict regiocontrol. Understanding the directing effects of the starting material is critical for yield optimization:

  • -CH3 (C5): Activating, ortho/para directing (directs electrophiles to C4 and C6).

  • -Cl (C1): Deactivating, ortho/para directing (directs to C4 and C6).

  • -CF3 (C2): Strongly deactivating, meta directing (directs to C4 and C6).

The Causality of Selectivity: While both the C4 and C6 positions are electronically activated by all three substituents, steric hindrance dictates the kinetic outcome. Position C6 is severely compressed between the bulky -Cl and -CH3 groups. Position C4 is flanked only by a small proton (C3) and the -CH3 group, making it the sterically accessible and thermodynamically favored site for nitronium ion ( NO2+​ ) attack.

Mechanism SM Starting Material 1-Chloro-5-methyl-2-(trifluoromethyl)benzene C4 C4 Attack (Major Product) Sterically Accessible SM->C4 Favored (40-45°C) C6 C6 Attack (Minor Isomer) Sterically Hindered SM->C6 Disfavored Ox Benzylic Oxidation (Byproduct) Excess HNO3 / High Temp SM->Ox >60°C NO2 Nitronium Ion (NO2+) NO2->SM Electrophilic Attack

Fig 1: Regioselectivity and competing pathways during electrophilic aromatic nitration.

Troubleshooting FAQs

Q1: Why is my overall conversion rate stalling below 50%? A: The combined electron-withdrawing effects of the -Cl and -CF3 groups severely deactivate the aromatic ring, significantly raising the activation energy required to form the Wheland intermediate. If your conversion is low, the concentration of the active nitronium ion is likely insufficient. Solution: Ensure you are using a freshly prepared "mixed acid" system (concentrated H2​SO4​ and fuming HNO3​ ). The sulfuric acid acts as a crucial catalyst and dehydrating agent to drive the equilibrium toward NO2+​ formation [1]. Additionally, the reaction must be ramped to 40–45 °C after addition; at room temperature, the deactivated ring will not fully react [2].

Q2: How do I minimize the formation of the C6-nitro isomer and other regiochemical impurities? A: Loss of regioselectivity occurs when the reaction temperature is too high, which provides enough thermal energy to overcome the steric barrier at the C6 position, leading to unselective kinetic attacks. Solution: Strict thermal management is required. The initial addition of the mixed acid must be performed at 0–5 °C to control the initial exothermic spike. If the C6 isomer persists, it can be efficiently removed during downstream purification by recrystallizing the crude product from an ethanol/water mixture (typically 5:1 v/v), which selectively precipitates the C4 isomer [3].

Q3: I am detecting benzoic acid derivatives in my HPLC traces. How can I prevent this oxidation? A: Nitric acid is a potent oxidant. At elevated temperatures (>60 °C) or in the presence of excess HNO3​ , the benzylic protons of the C5-methyl group undergo oxidation, converting the methyl group into a carboxylic acid byproduct. Solution: Limit the nitric acid to a strict 1.05–1.10 molar equivalent. Do not exceed 50 °C during the thermal ramp. Most importantly, quench the reaction immediately upon completion by pouring the mixture over crushed ice to instantly halt oxidative side reactions.

Quantitative Data: Parameter Optimization Summary

ParameterSub-Optimal ConditionOptimized ConditionImpact on Yield / Quality
HNO3​ Equivalents > 1.5 eq1.05 – 1.10 eq Prevents benzylic oxidation of the C5-methyl group.
Addition Temperature 20–25 °C0–5 °C Suppresses initial runaway exotherms and C6-isomer formation.
Reaction Temperature 60–70 °C40–45 °C Overcomes ring deactivation without degrading the substrate.
Quench Method Ambient waterCrushed Ice Instantly drops temperature, halting all kinetic side-reactions.
Purification Solvent Hexanes / EtOAcEtOH / H2​O (5:1) Maximizes recovery of the pure C4-nitro isomer.

Optimized Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the reaction does not proceed to over-nitration or oxidation, validating the completion of the reaction before quenching.

Step 1: Mixed Acid Preparation

  • Charge a dry, jacketed reactor with concentrated Sulfuric Acid ( H2​SO4​ , 98%, 3.0 volume equivalents relative to substrate).

  • Cool the reactor to 0 °C using a chiller circulator.

  • Slowly add Fuming Nitric Acid ( HNO3​ , >90%, 1.05 molar equivalents) dropwise while maintaining the internal temperature strictly below 5 °C. (Caution: Highly exothermic).

Step 2: Substrate Addition

  • Dissolve 1-chloro-5-methyl-2-(trifluoromethyl)benzene (1.0 eq) in a minimal amount of concentrated H2​SO4​ to improve flowability.

  • Add the substrate solution dropwise to the mixed acid at 0–5 °C under vigorous mechanical stirring (300+ RPM) to ensure a high interfacial area in the biphasic mixture.

Step 3: Thermal Ramp & Reaction

  • Once addition is complete, gradually ramp the internal temperature to 40–45 °C over 30 minutes.

  • Hold the reaction at 40–45 °C for 3 to 4 hours.

  • In-Process Control (IPC): Pull an aliquot every 60 minutes, quench in ice water, extract with dichloromethane, and analyze via GC or HPLC. Proceed to the next step only when the starting material is <2%.

Step 4: Quench & Workup

  • Transfer the reaction mixture slowly into a vigorously stirred vessel containing crushed ice (10x volume of the reaction mixture) to precipitate the crude product and safely dilute the acid.

  • Filter the resulting solid precipitate under vacuum.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate reaches a neutral pH (pH ~7).

Step 5: Purification

  • Transfer the crude solid to a recrystallization flask.

  • Dissolve the solid in a boiling mixture of Ethanol and Water (5:1 v/v ratio).

  • Allow the solution to cool slowly to room temperature, then transfer to a 0 °C ice bath to maximize crystallization of the pure 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene.

  • Filter and dry under vacuum at 40 °C to a constant weight.

Workflow A 1. Mixed Acid Prep (HNO3 + H2SO4, 0°C) B 2. Substrate Addition (Dropwise, <5°C) A->B C 3. Thermal Ramp (40-45°C, 3-4 hrs) B->C D 4. Ice Quench (Halt Oxidation) C->D E 5. Recrystallization (EtOH/H2O 5:1) D->E

Fig 2: Optimized workflow for nitration of 1-chloro-5-methyl-2-(trifluoromethyl)benzene.

References

  • Product Class 21: Nitroarenes Source: Thieme E-Books & E-Journals URL:[Link]

  • Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor Source: ResearchGate / Chemical Engineering Science URL:[Link]

  • CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Welcome to the technical support guide for the purification of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, chemists, and process development professionals in obtaining this key intermediate with high purity.

Compound Profile: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

This substituted nitroaromatic compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Achieving high purity is critical for downstream applications, as even minor impurities can affect reaction yields, selectivity, and the safety profile of the final product.

PropertyValueSource
CAS Number 873006-35-0[1]
Molecular Formula C₈H₅ClF₃NO₂[2]
Appearance Typically a pale yellow to off-white crystalline solid[3]
Solubility Sparingly soluble in water; soluble in many organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate.[3][4]
Primary Synthesis Route Nitration of 4-chloro-3-methylbenzotrifluoride using a mixture of nitric and sulfuric acids.[5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Given the standard synthesis route (nitration of 4-chloro-3-methylbenzotrifluoride), the most common impurities are:

  • Unreacted Starting Material: 4-chloro-3-methylbenzotrifluoride.

  • Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers like 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene. These are often the most challenging to remove due to similar physical properties.[6]

  • Residual Acids: Traces of sulfuric acid and nitric acid from the nitrating mixture.[7]

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro compounds, which are often more colored.

  • Degradation Products: Highly colored impurities formed from side reactions or product decomposition under harsh reaction conditions.

Q2: My crude product is a dark, oily liquid instead of the expected solid. What is the first step I should take?

A2: "Oiling out" is a common issue, often caused by a high concentration of impurities lowering the melting point of the mixture.[8] The first step is to remove acidic residues which can inhibit crystallization. Perform an aqueous workup by dissolving the crude oil in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9][10] This will neutralize and remove residual nitrating acids. After drying the organic layer and removing the solvent, you can proceed with a more targeted purification method like recrystallization.

Q3: Which analytical technique is best for assessing the purity and isomeric ratio of my final product?

A3: For a comprehensive analysis, a combination of techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components like your target compound and its isomers. It provides both quantitative purity data and mass spectra to confirm identities.[11]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and separating isomers. A C18 or a Phenyl-Hexyl column often provides good resolution for nitroaromatic compounds.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the desired isomer and identifying any isomeric impurities by their unique chemical shifts and coupling patterns.

Part 2: Troubleshooting and Detailed Purification Protocols

This section provides a problem-oriented approach to common purification challenges.

Issue 1: Crude product is highly colored (yellow, brown, or black) and crystalline.

Underlying Cause: The color is typically due to conjugated organic impurities or degradation byproducts.[14] Residual nitric acid can also impart a yellow color.

Solution: A two-step approach involving an acid-scavenging wash followed by decolorization with activated carbon is highly effective.

Protocol 1: Basic Wash and Activated Carbon Treatment

  • Dissolution: Dissolve the crude solid in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15] Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the neutralization.[15] Continue until no more gas evolves. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Decolorization: Filter the dried solution into a clean Erlenmeyer flask. Add a small amount of activated carbon (Norit®) – typically 1-2% of the solute weight (e.g., 10-20 mg per gram of product).[14][16]

  • Hot Filtration: Gently heat the mixture to boiling for 5-10 minutes.[14] Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon. The filtrate should be significantly less colored or colorless.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the decolorized crude product, which is now ready for recrystallization.

Scientist's Note: Use the minimum amount of activated carbon necessary, as excessive use can adsorb your desired product and reduce the overall yield.[14] The goal is to obtain a pale yellow solution, not necessarily a perfectly colorless one.

Issue 2: Poor recovery or "oiling out" during recrystallization.

Underlying Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] This often traps impurities. Poor recovery is usually due to using an inappropriate solvent or an excessive volume of it.[13]

Solution: Systematic solvent screening and careful control of the cooling process are key.

dot

Recrystallization_Troubleshooting start Crude Product Ready for Recrystallization solvent_screen Q: Is a good single solvent known? start->solvent_screen single_solvent Use Single Solvent System (e.g., Ethanol, Methanol, Isopropanol) solvent_screen->single_solvent Yes mixed_solvent Use Mixed Solvent System (e.g., Ethanol/Water, DCM/Hexane) solvent_screen->mixed_solvent No dissolve Dissolve in Minimum Amount of Boiling Solvent single_solvent->dissolve mixed_solvent->dissolve cool Cool Slowly to Room Temp, then to 0-5 °C dissolve->cool outcome Q: Did crystals form or did it oil out? cool->outcome crystals Success: Collect Crystals by Vacuum Filtration outcome->crystals Crystals oil_out Problem: Oiled Out outcome->oil_out Oil reheat Reheat to Dissolve Oil oil_out->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent add_solvent->cool Retry Cooling

Caption: Troubleshooting workflow for recrystallization.

Protocol 2: Systematic Recrystallization

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[8] For this compound, alcohols like ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water, can also be effective.[17]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil. Continue adding the solvent in small portions until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for good recovery.[13]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can cause impurities to crash out with the product.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[18]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 3: Isomeric impurities persist after recrystallization.

Underlying Cause: Positional isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone.[11]

Solution: Flash column chromatography is the preferred method for separating compounds with similar polarities.[19]

Protocol 3: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (solvent system) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from impurity spots. A mixture of hexanes and ethyl acetate is a common starting point for nitroaromatic compounds.[11]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is compact and free of air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or carefully load the concentrated solution directly onto the top of the column (wet loading).

  • Elution: Run the mobile phase through the column, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[6]

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

dot

Chromatography_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (e.g., Hexane:EtOAc) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Isomer Evaporate->Pure_Product

Caption: Standard workflow for purification by column chromatography.

References

  • Activated carbon - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities - YouTube. (2014, December 29). Retrieved March 20, 2026, from [Link]

  • 3.5C: Charcoal - Chemistry LibreTexts. (2020, August 11). Retrieved March 20, 2026, from [Link]

  • 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene - PubChem. (n.d.). Retrieved March 20, 2026, from [Link]

  • Decolorization of Solution & Chemicals - Concepts Ecotech. (n.d.). Retrieved March 20, 2026, from [Link]

  • Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). (n.d.). Retrieved March 20, 2026, from [Link]

  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (2025, August 18). Retrieved March 20, 2026, from [Link]

  • The Use of Powdered Activated Carbon Adsorption for Color Removal - ScholarWorks. (n.d.). Retrieved March 20, 2026, from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved March 20, 2026, from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved March 20, 2026, from [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved March 20, 2026, from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (2015, July 29). Retrieved March 20, 2026, from [Link]

  • 1-CHLORO-5-METHOXY-4-NITRO-2-(TRIFLUOROMETHYL)BENZENE - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Separation of nitroaromatics by C-18 column: (a) self-optimization... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | AMERICAN ELEMENTS. (n.d.). Retrieved March 20, 2026, from [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved March 20, 2026, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved March 20, 2026, from [Link]

  • EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (2004, January 15).
  • recrystallization-2.doc.pdf. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (2012, March 19). Retrieved March 20, 2026, from [Link]

  • CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents. (n.d.).
  • Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than that you are accustomed to. Conseque. (n.d.). Retrieved March 20, 2026, from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved March 20, 2026, from [Link]

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Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Reduction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for the selective reduction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. This resource is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the selective reduction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this guide to help you navigate the complexities of this transformation, ensuring high yields of the desired product, 4-Chloro-2-methyl-5-amino-1-(trifluoromethyl)benzene, while minimizing common side reactions.

The reduction of a nitro group on a highly functionalized aromatic ring, such as in 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, presents a significant synthetic challenge. The presence of a chloro substituent and a trifluoromethyl group necessitates a careful selection of reduction methodology to avoid unwanted side reactions, primarily dehalogenation and the formation of dimeric impurities. This guide provides practical solutions and the scientific rationale behind them to empower you in your research.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems observed during the reduction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene.

Question 1: I am observing significant dehalogenation, leading to the formation of 3-methyl-4-amino-1-(trifluoromethyl)benzene. How can I prevent this?

Answer:

Dehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides.[1][2] The palladium catalyst, often used for nitro group reductions, is also highly effective at catalyzing the hydrogenolysis of carbon-halogen bonds.[1] The risk of dehalogenation is particularly high with more reactive halogens like bromine and iodine, but can also be significant with chlorine, especially under harsh reaction conditions.

Root Causes and Solutions:

  • Inappropriate Catalyst Choice: Palladium on carbon (Pd/C) is a very active catalyst for both nitro reduction and dehalogenation.[1]

    • Solution: Consider switching to a less active or more selective catalyst. Raney Nickel is a good alternative that often minimizes dehalogenation.[1] Sulfided platinum on carbon (Pt/C) is another excellent option known for its high selectivity in reducing nitro groups while preserving halogen substituents.[1]

  • Harsh Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can all promote dehalogenation.

    • Solution: Optimize your reaction conditions. Start with a lower hydrogen pressure (e.g., 1-5 bar) and a lower temperature (e.g., room temperature to 50°C). Monitor the reaction progress closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing over-reduction.

  • Solvent Effects: The choice of solvent can influence the rate of dehalogenation.

    • Solution: Protic solvents like ethanol or methanol are commonly used. However, exploring aprotic solvents like ethyl acetate or THF might alter the selectivity. In some cases, the addition of a small amount of a base (e.g., triethylamine) can suppress hydrodehalogenation, although this needs to be carefully evaluated for your specific substrate.

  • Non-Catalytic Methods: If catalytic hydrogenation proves too problematic, consider alternative reduction methods that do not typically induce dehalogenation.

    • Solution: Metal/acid systems like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and effective methods for nitro group reduction that are compatible with aryl chlorides.[3][4] These methods avoid the use of hydrogen gas and a hydrogenation catalyst, thereby eliminating the primary pathway for dehalogenation.

Question 2: My reaction mixture contains significant amounts of azo and/or azoxy impurities. What is causing their formation and how can I suppress them?

Answer:

The formation of azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds is a result of the condensation of partially reduced nitro group intermediates, namely nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[5][6] These side reactions are often favored under specific pH conditions and with certain reducing agents.

Root Causes and Solutions:

  • Reaction Conditions Favoring Intermediate Condensation: Neutral or slightly basic conditions can promote the condensation of nitroso and hydroxylamine intermediates.[7]

    • Solution: Employing acidic conditions can often minimize the formation of these dimeric impurities. The Bechamp reduction, which uses iron powder in the presence of an acid like acetic acid or hydrochloric acid, is a robust method that typically provides the desired amine directly without significant formation of azo or azoxy byproducts.[8][9] The acidic medium protonates the hydroxylamine intermediate, preventing its condensation.

  • Choice of Reducing Agent: Some reducing agents are more prone to generating these byproducts. For instance, using sodium borohydride alone is generally ineffective for nitro group reduction, but in combination with certain additives, it can lead to azo or azoxy compounds.[10][11] Similarly, reduction with zinc in a neutral or basic medium can also favor the formation of these impurities.[12]

    • Solution: For a clean reduction to the amine, catalytic hydrogenation under optimized conditions or the use of Fe/acid are generally preferred. If you must use other reagents, careful control of stoichiometry and reaction conditions is critical.

  • Incomplete Reduction: If the reaction is stopped prematurely, the hydroxylamine intermediate may be present and can be oxidized back to the nitroso compound or condense upon workup.

    • Solution: Ensure the reaction goes to completion by monitoring it with appropriate analytical techniques (TLC, LC-MS, GC).

Question 3: The reaction is sluggish or incomplete. What are the potential reasons and how can I improve the conversion?

Answer:

A slow or incomplete reaction can be frustrating and can be attributed to several factors, from reagent quality to the reaction setup itself.

Root Causes and Solutions:

  • Poor Quality or Inactive Reagents:

    • Catalyst Deactivation: Catalysts like Pd/C and Raney Nickel can lose activity over time due to improper storage or exposure to air.[13] The starting material or solvent might also contain impurities that act as catalyst poisons (e.g., sulfur compounds).[13]

      • Solution: Use a fresh batch of catalyst. Ensure your starting material and solvent are of high purity.

    • Metal Passivation: In metal/acid reductions, the surface of the metal powder can become passivated by the formation of oxide or salt layers, hindering its reactivity.

      • Solution: Pre-activating the metal powder can be beneficial. For example, washing iron powder with dilute acid to remove the oxide layer immediately before use can enhance its reactivity. Vigorous stirring is also crucial to ensure good contact between the reactants.[9]

  • Insufficient Reducing Agent:

    • Solution: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal/acid reductions, a significant excess of the metal is often required.[13]

  • Mass Transfer Limitations:

    • Solution: In heterogeneous reactions (e.g., catalytic hydrogenation, metal/acid reductions), efficient mixing is critical.[14] Use a high-quality stir bar or mechanical stirrer and ensure the reaction mixture is being agitated vigorously. In some cases, increasing the reaction temperature can improve solubility and reaction rates, but this must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

What is the most recommended method for the selective reduction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene on a laboratory scale?

For a combination of selectivity, reliability, and ease of execution on a lab scale, the Bechamp reduction using iron powder in acetic acid (Fe/AcOH) is highly recommended.[8][9]

  • Advantages:

    • Excellent chemoselectivity for the nitro group.

    • Does not cause dehalogenation.[1]

    • Minimizes the formation of azo and azoxy impurities due to the acidic conditions.

    • The reagents are inexpensive and readily available.

    • The reaction is generally straightforward to perform and monitor.

Can I use catalytic transfer hydrogenation for this reduction?

Yes, catalytic transfer hydrogenation is a viable and often very effective method. This technique uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst, typically Pd/C.[15][16]

  • Advantages:

    • Avoids the need for high-pressure hydrogenation equipment.

    • Can be very fast and efficient.

  • Considerations:

    • As with direct hydrogenation, there is a risk of dehalogenation, so careful optimization of the catalyst loading, hydrogen donor, and reaction time is necessary.

    • Using a less active catalyst like Raney Nickel with a hydrogen donor could be a good compromise to mitigate dehalogenation.

Is sodium borohydride a suitable reducing agent for this transformation?

Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce an aromatic nitro group.[10] However, its reactivity can be enhanced by the addition of a transition metal salt, such as nickel(II) chloride or iron(II) chloride.[17]

  • Advantages:

    • Milder conditions compared to some other methods.

  • Disadvantages:

    • The selectivity can be an issue, and over-reduction or the formation of byproducts might occur.

    • Careful control of the stoichiometry of both NaBH₄ and the metal salt is crucial.

    • This method would require significant optimization for your specific substrate to ensure a clean and high-yielding reaction.

Data Summary and Experimental Protocols

Comparison of Common Reduction Methods
MethodReducing Agent/CatalystTypical SolventProsCons
Catalytic Hydrogenation H₂, Pd/CEthanol, MethanolHigh yields, clean reactionHigh risk of dehalogenation[1]
Catalytic Hydrogenation H₂, Raney NiEthanol, MethanolLower risk of dehalogenation[1]Can be less active than Pd/C
Catalytic Hydrogenation H₂, Sulfided Pt/CAcetonitrileExcellent selectivity, minimal dehalogenation[1]Catalyst may be more expensive
Bechamp Reduction Fe, Acetic AcidAcetic Acid, WaterHighly selective, no dehalogenation, inexpensive[9]Workup can be tedious to remove iron salts[13]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateMild, highly selective, no dehalogenation[4]Stoichiometric tin waste, workup can be challenging[13]
Transfer Hydrogenation HCOONH₄, Pd/CMethanol, EthanolAvoids H₂ gas, fastRisk of dehalogenation[16]
Step-by-Step Experimental Protocol: Bechamp Reduction

This protocol provides a general guideline for the reduction of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene using iron and acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq).

  • Addition of Reagents: Add glacial acetic acid and water. To this solution, add iron powder (typically 3-5 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-100 °C) with vigorous stirring. The reaction is exothermic, so initial heating might need to be controlled.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of celite to remove the excess iron and iron oxides. Wash the celite pad with ethyl acetate.[13]

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Chloro-2-methyl-5-amino-1-(trifluoromethyl)benzene can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Key Concepts
Decision Workflow for Method Selection

G start Starting Material: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene dehalogenation Is dehalogenation a major concern? start->dehalogenation h2_pressure Is high-pressure H₂ equipment available? dehalogenation->h2_pressure No fe_acid Use Fe/AcOH or SnCl₂ dehalogenation->fe_acid Yes azo_azoxy Are azo/azoxy byproducts a primary issue? azo_azoxy->fe_acid Yes pd_c Use Pd/C with H₂ (careful optimization needed) azo_azoxy->pd_c No (if dehalogenation is minor) raney_ni Use Raney Ni or Sulfided Pt/C with H₂ h2_pressure->raney_ni Yes transfer_h2 Consider Transfer Hydrogenation (e.g., with HCOONH₄) h2_pressure->transfer_h2 No raney_ni->azo_azoxy transfer_h2->azo_azoxy

Caption: A decision tree to guide the selection of the optimal reduction method.

References

  • Vanier, G. S. (2007). Amine synthesis by nitro compound reduction. Synlett, 2007(01), 131-135. [Link]

  • Shmonina, V. P., et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemical Reviews.
  • Smith, A. M., & Ward, J. L. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3445-3455. [Link]

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Google Patents. (1991).
  • Kumar, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem Technical Support.
  • American Chemical Society. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • American Chemical Society. (2014). Metal-Free Transfer Hydrogenation of Nitroarenes in Water with Vasicine: Revelation of Organocatalytic Facet of an Abundant Alkaloid. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups. [Link]

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. BenchChem Technical Support.
  • Organic Chemistry Portal. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. J. Am. Chem. Soc., 131, 12898-12899. [Link]

  • American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Kadam, H. K., & Tilve, S. G. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances, 5(102), 83391-83407.
  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. [Link]

  • IntechOpen. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. IntechOpen. [Link]

  • Google Patents. (2004). EP2266961B1 - Process for the synthesis of organic compounds.
  • Google Patents. (n.d.). DE19633552A1 - Reductive coupling of nitrobenzene to azo- and azoxy-benzene for antioxidants, dyes, etc..
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. PMC. [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. BCREC Journal. [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
  • ResearchGate. (n.d.). Kinetic Study of Bechamp Process for Nitrobenzene Reduction to Aniline. [Link]

  • National Institutes of Health. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC. [Link]

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  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • National Institutes of Health. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene vs. 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

Executive Summary In the design of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the selective functionalization of halogenated arenes via Nucleophilic Aromatic Substitution (SNAr) is a foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the selective functionalization of halogenated arenes via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation. This guide objectively compares the SNAr reactivity of Compound A (1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene) against its non-methylated analog, Compound B (1-chloro-4-nitro-2-(trifluoromethyl)benzene) [4].

While both scaffolds appear electronically similar at first glance, experimental kinetic profiling reveals a massive divergence in reactivity. Compound B is a highly active electrophile, whereas Compound A is nearly inert under standard SNAr conditions. As detailed below, this performance gap is driven by a profound stereoelectronic effect: steric inhibition of resonance .

Mechanistic Rationale: The Causality of Reactivity

To understand the drastic difference in performance between these two electrophiles, we must analyze the transition state of the SNAr reaction. The rate-determining step is the addition of the nucleophile to the ipso-carbon, forming a negatively charged intermediate known as the Meisenheimer complex.

SNAr_Mechanism Substrate Aryl Chloride (Electrophile) Complex Meisenheimer Complex Substrate->Complex Attack Nu Nucleophile (e.g., Amine) Nu->Complex Product Substituted Product Complex->Product Cl- Loss

Reaction Coordinate of Nucleophilic Aromatic Substitution (SNAr).

Compound B: Optimal Orbital Alignment

In Compound B , the chlorine atom is activated by an ortho-trifluoromethyl group and a para-nitro group. The para-nitro group is a powerful electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex via resonance (the -R effect). For this resonance stabilization to occur, the oxygen atoms of the nitro group must be coplanar with the aromatic ring, allowing the p-orbitals to align and delocalize the negative charge. Compound B achieves this coplanarity effortlessly, resulting in rapid SNAr kinetics.

Compound A: Steric Inhibition of Resonance

In Compound A , a methyl group is introduced at the 5-position. While a methyl group is mildly electron-donating (+I effect), its primary impact is steric. Position 5 is directly adjacent (ortho) to the nitro group at position 4. The bulky methyl group physically clashes with the oxygen atoms of the nitro group.

To relieve this severe van der Waals strain, the nitro group is forced to rotate around the C–N bond, twisting out of the plane of the aromatic ring. This orthogonal conformation physically breaks the p-orbital overlap, effectively shutting down the nitro group's resonance (-R) capabilities [1][2]. Bereft of this critical stabilization, the activation energy required to form the Meisenheimer complex skyrockets, rendering Compound A highly unreactive toward SNAr. If functionalization of Compound A is strictly required, alternative pathways such as Palladium-catalyzed Buchwald-Hartwig aminations must be employed [3].

Steric_Inhibition CompA Compound A (5-Methyl Group) StericClash Steric Clash with 4-Nitro Group CompA->StericClash Twist Nitro Group Twists Out of Plane StericClash->Twist LossRes Loss of -R Effect (Steric Inhibition) Twist->LossRes LowReact Low SNAr Reactivity LossRes->LowReact CompB Compound B (No 5-Methyl) Coplanar Coplanar Nitro Group CompB->Coplanar StrongRes Strong -R Effect (Stabilizes Complex) Coplanar->StrongRes HighReact High SNAr Reactivity StrongRes->HighReact

Logical flow of steric inhibition of resonance in Compound A vs B.

Comparative Data

The following tables summarize the quantitative differences in reactivity between the two scaffolds when exposed to a standard secondary amine (morpholine) under identical thermodynamic conditions.

Table 1: Comparative Kinetic and Thermodynamic Parameters (Conditions: 1.2 eq Morpholine, DMF, 80°C)

ParameterCompound B (Non-Methylated)Compound A (5-Methylated)
Relative Reaction Rate ( krel​ ) 1.0 (Baseline)< 0.01
Conversion Yield (2 hours) > 95%< 5%
Meisenheimer Stabilization High (Strong -R effect)Low (Inductive -I only)
Nitro Group Conformation Coplanar (0–10° twist)Twisted (~60–90° twist)
Primary Deactivation Mode N/ASteric Inhibition of Resonance

Table 2: Standardized Experimental Setup Parameters

ComponentFunctionSpecification
Substrate Electrophile0.1 M in Anhydrous DMF
Morpholine Nucleophile1.2 Equivalents
K₂CO₃ Base / Acid Scavenger1.5 Equivalents (Finely Milled)
Biphenyl Internal Standard0.05 M (For HPLC quantification)

Experimental Protocols: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating biphenyl as an inert internal standard, any physical losses during sampling or workup are mathematically canceled out. Running Compound B as a parallel positive control validates reagent quality and temperature calibration.

Workflow Prep 1. Prepare Reaction Mixture Add 2. Add Internal Standard Prep->Add Heat 3. Heat to 80°C & Sample Add->Heat HPLC 4. HPLC Kinetic Analysis Heat->HPLC

Self-validating experimental workflow for SNAr kinetic analysis.

Step-by-Step Methodology

Step 1: Reagent Preparation and Standardization

  • Dry N,N-Dimethylformamide (DMF) over 4Å molecular sieves for 24 hours prior to use to prevent competitive hydrolysis of the aryl chloride.

  • Prepare a stock solution containing 0.1 M of the aryl chloride (Compound A or B) and 0.05 M biphenyl (internal standard) in the anhydrous DMF.

Step 2: Reaction Initiation

  • Transfer 10.0 mL of the stock solution to an oven-dried, septum-sealed 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 1.5 equivalents of finely milled, anhydrous K₂CO₃. (Causality: Milling drastically increases the surface area of the heterogeneous base, ensuring that proton transfer does not become the rate-limiting step).

  • Equilibrate the suspension at exactly 80.0 °C using a calibrated heating block.

  • Inject 1.2 equivalents of morpholine to initiate the reaction. Record this exact moment as t=0 .

Step 3: Kinetic Sampling

  • At intervals of 10, 30, 60, and 120 minutes, withdraw a 100 µL aliquot using a micro-syringe.

  • Immediately quench the aliquot into 900 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Trifluoroacetic acid (TFA). (Causality: TFA rapidly protonates the morpholine nucleophile, instantly halting the SNAr reaction to provide an accurate, time-locked snapshot of the kinetics).

Step 4: HPLC Analysis

  • Inject 5 µL of the quenched sample onto a C18 Reverse-Phase HPLC column.

  • Monitor UV absorbance at 254 nm.

  • Calculate the exact conversion percentage by comparing the peak area ratio of the remaining substrate to the inert biphenyl internal standard.

References

  • Title: Physical Organic Chemistry Source: Annual Reviews URL: [Link]

  • Title: Ambident nucleophilic reactivity in a-complex formation. Part 5. Reaction of 1-phenyl-2,4,6-trinitrobenzene with methoxide and phenoxide ions Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Cross-Coupling Reactions of Nitroarenes Source: Accounts of Chemical Research URL: [Link]

Comparative

A Comparative Guide to the Leaving Group Efficacy of Chlorine in 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the leaving group efficacy of chlorine in 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the leaving group efficacy of chlorine in 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying mechanistic principles, compare chlorine to other common leaving groups, and provide supporting data from analogous systems to inform synthetic strategy and experimental design.

Introduction to Nucleophilic Aromatic Substitution (SNAr) and the Role of the Leaving Group

Nucleophilic aromatic substitution is a critical reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr reactions proceed via a distinct addition-elimination mechanism.[2] This pathway is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which activate it towards nucleophilic attack.[2]

The SNAr mechanism can be summarized in two key steps:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.[5]

The nature of the leaving group plays a crucial, and somewhat counterintuitive, role in the kinetics of SNAr reactions. Contrary to the trend observed in SN1 and SN2 reactions (I > Br > Cl > F), the order of reactivity for halogens as leaving groups in SNAr is generally F > Cl ≈ Br > I.[2] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Highly electronegative atoms, like fluorine, strongly polarize the C-X bond and inductively stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for its formation.[4]

The Substrate: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

The molecule at the heart of this guide, 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, possesses a unique combination of substituents that significantly influence its reactivity in SNAr reactions.

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful EWGs. The nitro group, positioned para to the chlorine leaving group, and the trifluoromethyl group, positioned ortho, are ideally located to stabilize the negative charge of the Meisenheimer complex through resonance and induction, respectively.[3] This high degree of activation makes the aromatic ring highly susceptible to nucleophilic attack.

  • Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak electron-donating group. Positioned meta to the chlorine, its electronic influence on the stability of the Meisenheimer complex is minimal compared to the potent effects of the nitro and trifluoromethyl groups.

  • The Leaving Group: Chlorine is a moderately good leaving group in the context of SNAr reactions. Its efficacy is the central topic of this comparative analysis.

Comparative Leaving Group Efficacy

Chlorine vs. Fluorine

Fluorine is consistently the most effective halogen leaving group in SNAr reactions. The high electronegativity of fluorine significantly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

For a comparative perspective, consider the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The rate of substitution is substantially faster for the fluorinated substrate compared to the chlorinated one.[1]

Table 1: Relative Reactivity of Halonitrobenzenes in SNAr Reactions

Leaving Group (X in 1-X-2,4-dinitrobenzene)Relative Rate (approx.)Key Factor Influencing Rate
-F~3000High electronegativity stabilizes the Meisenheimer complex
-Cl1Moderate electronegativity and polarizability
-Br~0.8Similar to chlorine
-I~0.4Lower electronegativity

This data is compiled from various sources and represents the general trend. The exact relative rates can vary with the nucleophile, solvent, and specific substrate.[1]

Based on this well-established trend, it is highly probable that 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene would exhibit a significantly higher reaction rate in SNAr reactions compared to its chloro-analogue under identical conditions.

Chlorine vs. Other Halogens (Bromine, Iodine)

The reactivity of chlorine, bromine, and iodine as leaving groups in SNAr reactions is often comparable, with chlorine and bromine being very similar and iodine being slightly less effective.[2] This is because the inductive stabilization of the Meisenheimer complex by these larger halogens is less pronounced than that of fluorine. While the C-Br and C-I bonds are weaker than the C-Cl bond, this factor is of minor importance as the C-X bond cleavage is not the rate-determining step.

Therefore, in the context of the highly activated 1-halo-5-methyl-4-nitro-2-(trifluoromethyl)benzene system, the choice between chlorine, bromine, and iodine as the leaving group would likely have a less dramatic impact on reaction rates compared to the switch to fluorine. The decision between these three halogens may therefore be guided by other factors such as the cost and availability of the starting materials.

Experimental Protocols

To provide a practical framework for comparing the leaving group efficacy, the following is a detailed protocol for a representative SNAr reaction using 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene and a common nucleophile, piperidine. This protocol can be adapted for kinetic studies or for a direct comparison with the analogous fluoro- or bromo-derivatives.

General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add piperidine (1.2 eq.) followed by potassium carbonate (1.5 eq.).

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol for a Comparative Kinetic Study

A comparative kinetic study can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or ¹H NMR spectroscopy.

Materials:

  • 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

  • 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Internal standard for chromatography or NMR (e.g., durene)

  • HPLC or NMR spectrometer

Procedure:

  • Stock Solutions: Prepare stock solutions of known concentrations for the aryl halide, piperidine, and the internal standard in the chosen anhydrous solvent.

  • Reaction Initiation: In a thermostated reaction vessel, combine the aryl halide and internal standard stock solutions. Allow the mixture to reach the desired reaction temperature. Initiate the reaction by adding the piperidine stock solution.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a cold solvent), and analyze by HPLC or ¹H NMR to determine the concentration of the starting material and/or product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the initial reaction rate. Comparing the initial rates for the chloro- and fluoro-substrates under identical conditions will provide a quantitative measure of their relative reactivity.

Visualization of Key Concepts

SNAr Reaction Mechanism

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Halide Ion Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Structure of the Meisenheimer Complex

Meisenheimer_Complex cluster_0 Meisenheimer Complex for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Meisenheimer Meisenheimer Structure [Aromatic Ring]- (sp3 carbon with Nu and Cl) | (Negative charge delocalized onto NO2 and stabilized by CF3)

Caption: A representation of the resonance-stabilized Meisenheimer complex intermediate.

Experimental Workflow for Comparative Kinetic Study

Kinetic_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Stock Solutions (Aryl Halide, Nucleophile, Internal Standard) B Thermostat Reaction Vessel A->B C Add Aryl Halide & Internal Standard B->C D Initiate with Nucleophile C->D E Withdraw & Quench Aliquots D->E At regular intervals F Analyze by HPLC/NMR E->F G Plot Concentration vs. Time F->G H Determine Initial Rates G->H

Caption: A generalized workflow for a comparative kinetic study of SNAr reactions.

Conclusion

In the context of nucleophilic aromatic substitution on the highly activated 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene system, the efficacy of chlorine as a leaving group is moderate. While it is a viable leaving group that allows the reaction to proceed, it is significantly outcompeted by fluorine. The strong inductive effect of fluorine provides superior stabilization to the rate-determining Meisenheimer complex, leading to substantially faster reaction rates. The leaving group ability of chlorine is comparable to that of bromine, and slightly better than iodine.

For drug development professionals and synthetic chemists, the choice of leaving group should be guided by the desired reaction kinetics and the availability of starting materials. For rapid and efficient substitution, the fluoro-analogue is the superior choice. However, if the chloro-derivative is more readily accessible or cost-effective, it remains a practical option for the synthesis of derivatives of 5-methyl-4-nitro-2-(trifluoromethyl)benzene, provided that appropriate reaction conditions are employed.

References

  • Current time information in Minneapolis, MN, US. Google.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications. Retrieved March 18, 2026, from [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Retrieved March 18, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved March 18, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. Retrieved March 18, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Retrieved March 18, 2026, from [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. Retrieved March 18, 2026, from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications. Retrieved March 18, 2026, from [Link]

  • Kinetics of the reactions of 1-chloro-2,4,6-trinitrobenzene and phenyl-2,4,6- trinitrophenyl ether with aromatic amines in mixed. Prime Scholars. Retrieved March 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. Retrieved March 18, 2026, from [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p. Chemistry Stack Exchange. Retrieved March 18, 2026, from [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Retrieved March 18, 2026, from [Link]

  • The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... ResearchGate. Retrieved March 18, 2026, from [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. Retrieved March 18, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. Retrieved March 18, 2026, from [Link]

  • 1-Chloromethyl-4-nitrobenzene. ResearchGate. Retrieved March 18, 2026, from [Link]

  • 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. PubChem. Retrieved March 18, 2026, from [Link]

  • 1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene. NextSDS. Retrieved March 18, 2026, from [Link]

  • Supporting Information. ACS Publications. Retrieved March 18, 2026, from [Link]

Sources

Validation

Reproducibility of large-scale 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene synthesis routes

Reproducibility of Large-Scale 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Synthesis Routes: A Comprehensive Comparison Guide Executive Summary The synthesis of highly functionalized, tetrasubstituted aromatic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Large-Scale 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Synthesis Routes: A Comprehensive Comparison Guide

Executive Summary

The synthesis of highly functionalized, tetrasubstituted aromatic compounds is a cornerstone of modern agrochemical and pharmaceutical development. The target molecule, 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS 873006-35-0), presents a unique regiochemical challenge due to the dense steric environment and competing electronic effects of its substituents. This guide objectively compares three theoretical and practical synthetic routes—Direct Nitration, Direct Chlorination, and the Sandmeyer Reaction—evaluating their reproducibility, regioselectivity, and scalability for large-scale manufacturing.

Mechanistic Rationale: The Regiochemistry Conundrum

To achieve high yields in large-scale aromatic synthesis, the intrinsic directing effects of the starting material must align perfectly with the desired substitution pattern. The target molecule requires a specific 1,2,4,5-tetrasubstitution pattern: a chloro group at C1, a trifluoromethyl group at C2, a nitro group at C4, and a methyl group at C5.

Route A: Direct Nitration (The Synergistic Approach) Starting with 2-chloro-4-methylbenzotrifluoride (CAS 74483-46-8)[1], the aromatic ring contains three substituents prior to nitration. The available positions for electrophilic attack are C4 and C6.

  • Causality of Selectivity: The -Cl group (ortho/para director) directs the incoming nitronium ion ( NO2+​ ) to the para position (C4). Simultaneously, the -CH3 group (ortho/para director) directs to its ortho position (C4). Finally, the strongly deactivating -CF3 group (meta director) directs to its meta position (C4). Because all three existing groups synergistically direct the electrophile to C4, this route achieves near-perfect regioselectivity (>98%).

Route B: Direct Chlorination (The Mismatched Approach) Attempting to chlorinate 4-methyl-3-nitrobenzotrifluoride represents a cautionary tale of mismatched directing effects. The target requires chlorination ortho to the -CF3 group. However, the existing -CH3, -NO2, and -CF3 groups all electronically direct the incoming chlorine electrophile to the position meta to the -CF3 group. This results in the almost exclusive formation of the wrong regioisomer, rendering this route unviable for scale-up.

Route C: The Sandmeyer Reaction (The Deterministic Approach) Starting from 5-methyl-4-nitro-2-(trifluoromethyl)aniline, the amine group is converted to a diazonium salt and subsequently replaced by chlorine via a copper-catalyzed radical mechanism. Because the C-N bond is directly converted to a C-Cl bond, regiochemistry is 100% guaranteed. However, the multi-step nature and heavy metal waste make it less economically favorable than Route A.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three synthesis routes based on standard process chemistry parameters.

Synthesis RouteStarting MaterialKey ReagentsRegioselectivityOverall YieldScalabilityCost-Efficiency
Route A: Direct Nitration 2-Chloro-4-methylbenzotrifluoride HNO3​ , H2​SO4​ >98% (Synergistic)~92%ExcellentHigh
Route B: Direct Chlorination 4-Methyl-3-nitrobenzotrifluoride Cl2​ , FeCl3​ <5% (Mismatched)<10%PoorLow
Route C: Sandmeyer 5-Methyl-4-nitro-2-(CF3)aniline NaNO2​ , HCl, CuCl>99% (Deterministic)~75%ModerateLow (Metal Waste)

Visualizing the Synthesis Workflows

To better understand the operational differences, the following diagrams map the mechanistic directing effects and the comparative process workflows.

Regiochemistry SM Starting Material 2-Chloro-4-methylbenzotrifluoride Nitration Electrophilic Attack NO2+ (from Mixed Acid) SM->Nitration Position 4 is activated by -Cl (para) & -CH3 (ortho) Product Target Isomer 1-Chloro-5-methyl-4-nitro -2-(trifluoromethyl)benzene Nitration->Product >98% Regioselectivity

Regiochemical directing effects enabling high-yield synthesis via Route A.

WorkflowComparison cluster_A Route A: Direct Nitration (Preferred) cluster_C Route C: Sandmeyer (Alternative) A1 2-Chloro-4-methylbenzotrifluoride A2 HNO3 / H2SO4 (0-5°C) A1->A2 A3 Target Molecule (92% Yield) A2->A3 C1 5-Methyl-2-(CF3)aniline C2 1. Acetylation & Nitration 2. Deprotection C1->C2 C3 NaNO2 / HCl / CuCl (Diazotization) C2->C3 C4 Target Molecule (75% Yield) C3->C4

Step-by-step process workflow comparison between Route A and Route C.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility.

Protocol 1: Direct Nitration (Route A - Highly Recommended)

Objective: Synthesize 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene[2] via electrophilic aromatic substitution.

  • Mixed Acid Preparation: In a highly controlled, jacketed reactor, slowly add 1.1 equivalents of 65% Nitric Acid ( HNO3​ ) to 2.5 equivalents of 98% Sulfuric Acid ( H2​SO4​ ) while maintaining the temperature below 10°C.

    • Causality: Sulfuric acid acts as a dehydrating catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion ( NO2+​ ) required to overcome the deactivating effect of the −CF3​ group.

  • Substrate Addition: Cool the mixed acid to 0–5°C. Slowly add 1.0 equivalent of 2-chloro-4-methylbenzotrifluoride dropwise over 2 hours.

    • Causality: The nitration is highly exothermic. Strict temperature control (0–5°C) prevents the oxidative degradation of the methyl group into a carboxylic acid and suppresses over-nitration (dinitration).

  • Reaction Maturation: Allow the mixture to stir at 5°C for 1 hour, then slowly warm to 20°C and stir for an additional 3 hours. Monitor via GC-MS until starting material consumption is >99%.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice to precipitate the product. Extract with dichloromethane (DCM), wash the organic layer with saturated aqueous NaHCO3​ until pH is neutral, dry over Na2​SO4​ , and concentrate under vacuum.

  • Validation: The crude product typically exhibits >98% regiopurity and can be used directly or recrystallized from ethanol/water.

Protocol 2: Sandmeyer Reaction (Route C - Alternative)

Objective: Convert 5-methyl-4-nitro-2-(trifluoromethyl)aniline to the target chloride.

  • Diazotization: Suspend 1.0 equivalent of the aniline derivative in 3.0 equivalents of concentrated HCl and cool to -5°C. Slowly add a 30% aqueous solution of Sodium Nitrite ( NaNO2​ , 1.05 eq) while keeping the temperature below 0°C.

    • Causality: Maintaining sub-zero temperatures prevents the highly unstable diazonium salt from decomposing into an unwanted phenol byproduct.

  • Halogenation: In a separate flask, prepare a solution of Copper(I) Chloride (CuCl, 1.2 eq) in concentrated HCl and heat to 60°C. Slowly add the cold diazonium solution to the hot CuCl solution.

    • Causality: Cu(I) initiates a single-electron transfer (SET) to the diazonium salt, releasing N2​ gas and forming an aryl radical. The radical immediately abstracts a chlorine atom from Cu(II), regenerating the catalyst and forming the desired C-Cl bond.

  • Isolation: After nitrogen evolution ceases, cool the mixture, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield the target compound.

Conclusion

For the large-scale synthesis of 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene[3], Route A (Direct Nitration) is definitively the superior method. By leveraging the synergistic directing effects of the starting material's existing substituents, it achieves exceptional regioselectivity without the need for complex, multi-step functional group manipulations or heavy metal catalysts. Route C remains a viable backup for generating ultra-high purity analytical standards, while Route B should be strictly avoided due to fundamental regiochemical incompatibilities.

References

  • PubChemLite. 2-chloro-4-methylbenzotrifluoride (C8H6ClF3). Retrieved from [Link]

Sources

Comparative

Advanced Scaffold Comparison: Fluorinated Benzene Derivatives vs. 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

Strategic Context in Drug Development The incorporation of fluorine into small-molecule therapeutics remains a cornerstone of modern medicinal chemistry. As of 2025, an unprecedented1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The incorporation of fluorine into small-molecule therapeutics remains a cornerstone of modern medicinal chemistry. As of 2025, an unprecedented1[1]. While simple fluorinated benzene derivatives (e.g., fluorobenzene) have historically served as foundational building blocks, the demand for highly functionalized, multi-handle scaffolds has driven the adoption of complex derivatives like 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CMNTB) .

Unlike simple fluorobenzenes, which often require harsh conditions for functionalization, CMNTB acts as a 2[2], offering three distinct, orthogonal synthetic handles (chloro, nitro, and methyl groups) alongside the pharmacokinetic benefits of a trifluoromethyl (-CF₃) group. This guide objectively compares CMNTB against traditional fluorinated benzenes, providing actionable, self-validating protocols for its application in drug discovery.

Physicochemical & Structural Comparison

The strategic substitution of a hydrogen atom with a fluorine or -CF₃ group profoundly 3[3]. The table below quantifies these differences across three classes of fluorinated benzenes.

PropertySimple Fluorobenzenes (e.g., Fluorobenzene)Monosubstituted CF₃-Benzenes (e.g., Trifluoromethylbenzene)CMNTB (1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene)
Primary Utility Solvent, basic building blockLipophilic tag, intermediateHighly functionalized, multi-handle core scaffold
Reactivity Profile Electrophilic Aromatic Substitution (EAS)EAS (Deactivated, meta-directing)Nucleophilic Aromatic Substitution (SNAr), Reduction
Metabolic Stability Moderate (prone to CYP450 oxidation at unsubstituted sites)High at -CF₃, but aromatic ring remains susceptibleExtremely high (steric shielding and electronic deactivation by multi-substitution)
Lipophilicity (ΔLogP) +0.14 (relative to H)+0.88 (relative to H)> +2.5 (synergistic effect of -CF₃, -Cl, and -CH₃)
Synthetic Handles 1 (C-F bond is generally inert)1 (-CF₃ group)3 distinct handles (-Cl for SNAr, -NO₂ for reduction, -CH₃ for oxidation)

Mechanistic Pathways & Reactivity Profiles

The structural genius of CMNTB lies in its electronic configuration. In simple fluorobenzenes, the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine often deactivate the ring, forcing chemists to rely on4[4].

Conversely, CMNTB is primed for Nucleophilic Aromatic Substitution (SNAr) . The causality is rooted in molecular orbital theory: the strong inductive (-I) and resonance (-M) effects of the para-nitro and ortho-trifluoromethyl groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. This electronic deficiency stabilizes the anionic Meisenheimer complex intermediate, rendering the normally inert 1-chloro group highly labile to3[3].

Molecular_Workflow CMNTB CMNTB Scaffold (Highly Activated) SNAr SNAr Reaction (Mild Conditions) CMNTB->SNAr -Cl Displacement Reduction Nitro Reduction (Chemoselective) SNAr->Reduction -NO2 to -NH2 SimpleFluoro Simple Fluorobenzenes (Deactivated) EAS Electrophilic Aromatic Substitution (Harsh) SimpleFluoro->EAS Requires Catalyst

Fig 1: Divergent reactivity pathways of CMNTB versus simple fluorobenzene derivatives.

Self-Validating Experimental Methodologies

To leverage the unique reactivity of CMNTB, the following protocols have been designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of CMNTB

Objective: To generate a functionalized nitro-aromatic intermediate by displacing the activated 1-chloro group with a secondary amine (e.g., morpholine). Causality & Design: Because the -NO₂ and -CF₃ groups highly activate the ring, this SNAr proceeds rapidly at room temperature without the need for palladium or copper catalysts. Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of CMNTB in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent that effectively solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the amine's intrinsic nucleophilicity.

  • Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of morpholine. Causality: DIPEA serves as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Execution: Stir the reaction mixture at 25°C for 2 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): This protocol is self-validating through two distinct indicators:

    • Visual: The solution will rapidly transition to an intense, deep yellow color, indicative of the extended conjugation in the newly formed nitro-aromatic amine.

    • Analytical: Monitor via LC-MS. The complete disappearance of the CMNTB starting material (m/z ~239) and the emergence of the product mass (m/z ~290) confirms quantitative conversion.

  • Isolation: Quench the reaction by pouring it into ice-cold water (10 volumes). The highly lipophilic product will precipitate. Collect via vacuum filtration and wash with cold water to remove residual DMF and DIPEA salts.

Protocol 2: Chemoselective Nitro Reduction to Substituted Aniline

Objective: To reduce the 4-nitro group to a primary amine, providing a reactive handle for subsequent amide coupling in drug synthesis. Causality & Design: While catalytic hydrogenation (Pd/C, H₂) is standard for simple benzenes, the presence of the -CF₃ group and potential residual halogens in complex derivatives can lead to unwanted hydrodehalogenation. Therefore, a milder, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is strictly required. Step-by-Step Workflow:

  • Preparation: Dissolve the SNAr product from Protocol 1 in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add 5.0 equivalents of Iron powder and 2.0 equivalents of NH₄Cl. Causality: NH₄Cl acts as a mild proton source that activates the iron surface for electron transfer without being acidic enough to cleave sensitive functional groups or hydrolyze the -CF₃ group.

  • Execution: Heat the mixture to 80°C for 4 hours under vigorous stirring.

  • Self-Validation: TLC (Hexanes/EtOAc) will reveal a highly polar, ninhydrin-active spot (primary amine). LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms).

  • Isolation: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure and extract with Ethyl Acetate.

Comparative Pharmacokinetic Performance

Beyond synthetic utility, the incorporation of CMNTB-derived fragments into drug candidates offers superior pharmacokinetic advantages compared to simple fluorobenzenes.

Metabolic Stability: The primary mechanism of clearance for many aromatic drugs is oxidation by cytochrome P450 (CYP450) enzymes. Simple fluorobenzenes often leave multiple C-H bonds exposed to oxidation. In contrast, the dense substitution pattern of CMNTB (specifically the -CF₃ and -CH₃ groups) provides immense steric shielding. The high C-F bond energy (approx. 116 kcal/mol) at the ortho position effectively 3[3].

Lipophilicity & Bioavailability: For optimal oral bioavailability, moderate lipophilicity is required. The substitution of a hydrogen atom with a -CF₃ group5[5]. CMNTB's unique combination of lipophilic and electron-withdrawing groups allows medicinal chemists to precisely4[4].

References

  • Source: nih.
  • Source: jscimedcentral.
  • Source: nih.
  • Source: aifchem.
  • Source: tandfonline.

Sources

Validation

A Comparative Guide to the Validation of HPLC-UV Quantification Methods for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth technical comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, a key chemical intermediate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is the bedrock of our work. This document is structured to not only provide a validated method but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical system.

Introduction: The Analytical Challenge

1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is a complex aromatic compound characterized by the presence of a nitro group, a halogen, and a trifluoromethyl group. These functionalities impart specific chemical properties that necessitate a well-defined analytical method for its quantification. The primary analytical challenges include ensuring specificity in the presence of potential impurities and degradation products, achieving adequate sensitivity, and guaranteeing the method's robustness across different operational conditions.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] The chromophoric nature of the nitroaromatic structure lends itself to sensitive UV detection.[3] This guide will compare two common reversed-phase HPLC approaches and provide a comprehensive validation of the superior method according to the stringent guidelines of the International Council for Harmonisation (ICH).[4][5][6]

Methodological Comparison: C18 vs. Phenyl-Hexyl Columns

The choice of the stationary phase is critical in developing a selective HPLC method. For the separation of aromatic and moderately polar compounds like our target analyte, C18 and Phenyl-Hexyl columns are two of the most effective and commonly used options.

  • C18 (Octadecyl) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention. The separation is primarily driven by non-polar interactions between the analyte and the long alkyl chains of the stationary phase.[7]

  • Phenyl-Hexyl Columns: These columns provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, they offer π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[8][9] This can lead to enhanced selectivity for aromatic and unsaturated compounds.

For 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, the presence of the benzene ring makes the π-π interactions offered by the Phenyl-Hexyl column a significant advantage. This can lead to better resolution from closely related impurities, particularly those that may have similar hydrophobicity but differ in their aromatic character.

Recommendation: Based on the molecular structure of the analyte, a Phenyl-Hexyl column is proposed for method development and validation due to its potential for superior selectivity through mixed-mode interactions.

Proposed HPLC-UV Method

The following HPLC-UV method is proposed for the quantification of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene:

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Provides mixed-mode separation (hydrophobic and π-π interactions) for enhanced selectivity of aromatic compounds.[8][9]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile is a common organic modifier in reversed-phase HPLC.[7] The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is added to control the pH and improve peak shape.[10]
Gradient 50% Acetonitrile to 90% Acetonitrile over 10 minutesA gradient is essential for eluting any potential late-eluting impurities and ensuring a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds with nitro groups typically exhibit strong absorbance around 254 nm, a common wavelength for UV detection in HPLC.[10][11][12] A UV scan of the analyte should be performed to confirm the wavelength of maximum absorbance (λmax).[13]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Method Validation Protocol: Adherence to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6][14] The validation will be performed in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[4][5]

The following validation parameters will be assessed:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Specificity (Forced Degradation Study)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] A forced degradation study is the cornerstone of establishing the stability-indicating nature of a method.[15][16][17][18]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the proposed HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.[19][20]

  • Acceptance Criteria: The method is considered specific if the peak for 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is well-resolved from any degradation product peaks (resolution > 2), and the peak purity analysis indicates no co-eluting impurities. A degradation of 5-20% is generally considered optimal for validating a stability-indicating method.[16][17]

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G cluster_0 Forced Degradation Workflow Analyte Analyte Stock Solution Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress HPLC HPLC-UV/PDA Analysis Stress->HPLC Purity Peak Purity Assessment HPLC->Purity Specificity Specificity Demonstrated Purity->Specificity

Caption: Workflow for the Forced Degradation Study to Establish Method Specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare Standard Solutions: Prepare a series of at least five standard solutions of 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50510234
75764890
1001019546
1251274102
1501528758
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6][21] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[22]

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120119.499.5
Mean Recovery 99.7
Precision

Precision is the measure of the degree of scatter of a series of measurements.[6] It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis of six replicate samples on a different day with a different analyst.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.[16]

Illustrative Data:

Precision LevelMean Concentration (µg/mL)Standard Deviation%RSD
Repeatability100.20.50.50
Intermediate Precision100.80.80.79
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise Ratio: Inject a series of dilute solutions of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[22]

  • Confirm LOQ: At the determined LOQ concentration, assess the precision and accuracy by analyzing at least six replicates. The precision (%RSD) should be ≤ 10%.

Illustrative Data:

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

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G cluster_0 Relationship of Validation Parameters Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
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